Tarafenacin D-tartrate
Beschreibung
Structure
2D Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] N-(3-fluorophenyl)-N-[(3,4,5-trifluorophenyl)methyl]carbamate;(2S,3S)-2,3-dihydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F4N2O2.C4H6O6/c22-15-2-1-3-16(10-15)27(11-13-8-17(23)20(25)18(24)9-13)21(28)29-19-12-26-6-4-14(19)5-7-26;5-1(3(7)8)2(6)4(9)10/h1-3,8-10,14,19H,4-7,11-12H2;1-2,5-6H,(H,7,8)(H,9,10)/t19-;1-,2-/m00/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBKAMMKXVRSAI-CUCKRJOPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)N(CC3=CC(=C(C(=C3)F)F)F)C4=CC(=CC=C4)F.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)OC(=O)N(CC3=CC(=C(C(=C3)F)F)F)C4=CC(=CC=C4)F.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F4N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655222 | |
| Record name | (2S,3S)-2,3-Dihydroxybutanedioic acid--(3R)-1-azabicyclo[2.2.2]octan-3-yl (3-fluorophenyl)[(3,4,5-trifluorophenyl)methyl]carbamate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159101-48-0 | |
| Record name | (2S,3S)-2,3-Dihydroxybutanedioic acid--(3R)-1-azabicyclo[2.2.2]octan-3-yl (3-fluorophenyl)[(3,4,5-trifluorophenyl)methyl]carbamate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Tarafenacin D-tartrate mechanism of action on smooth muscle
An In-Depth Technical Guide to the Mechanism of Action of Darifenacin (B195073) on Smooth Muscle
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Darifenacin, also referred to as Tarafenacin D-tartrate in some early-phase research, is a potent and selective muscarinic M3 receptor antagonist.[1][2] Its primary clinical application is the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and frequency.[3][4][5] The therapeutic effect of darifenacin is achieved through its targeted action on the smooth muscle of the urinary bladder. This document provides a comprehensive technical overview of darifenacin's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways and experimental workflows.
Core Mechanism of Action: Selective M3 Receptor Antagonism
The human urinary bladder's detrusor muscle contraction is primarily mediated by the activation of M3 muscarinic acetylcholine (B1216132) receptors by the neurotransmitter acetylcholine (ACh), released from parasympathetic nerves.[6][7] Darifenacin functions as a competitive antagonist at these M3 receptors.[3]
In vitro studies have demonstrated that darifenacin exhibits significantly higher affinity for the M3 receptor subtype compared to the other four muscarinic receptor subtypes (M1, M2, M4, M5).[3][8] This selectivity is noteworthy, with up to a 59-fold greater affinity for M3 receptors compared to M2 and M4 receptors.[1][2][3] The M2 receptor subtype, while more abundant in the bladder, is thought to play an indirect role in contraction, primarily by inhibiting β-adrenergic agonist-induced relaxation.[9] The M1 receptor is associated with cognitive functions in the central nervous system (CNS) and salivary secretion.[6] Darifenacin's high selectivity for the M3 receptor is believed to contribute to its efficacy in treating OAB while potentially minimizing side effects associated with the blockade of other muscarinic receptor subtypes, such as cognitive impairment (M1) or cardiac effects (M2).[2][6]
By competitively blocking the M3 receptor, darifenacin prevents ACh from binding and initiating the intracellular signaling cascade that leads to smooth muscle contraction. This results in the relaxation of the detrusor muscle, an increase in bladder capacity, and a reduction in the symptoms of OAB.[3][7]
Intracellular Signaling Pathway of M3 Receptor-Mediated Contraction
The activation of the M3 muscarinic receptor, a G-protein coupled receptor (GPCR), on smooth muscle cells initiates a well-defined signaling cascade. Darifenacin's antagonism blocks the initiation of this pathway.
-
Receptor Activation: Acetylcholine binds to the M3 receptor.
-
G-Protein Coupling: The activated M3 receptor couples to the Gq/11 class of G-proteins.[10]
-
PLC Activation: The Gαq subunit activates the enzyme phospholipase C (PLC).[11]
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][11]
-
Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored intracellular calcium (Ca2+) into the cytosol.[10][11]
-
MLCK Activation: The increased cytosolic Ca2+ binds to calmodulin (CaM). The Ca2+-CaM complex then activates myosin light chain kinase (MLCK).[10][11]
-
Muscle Contraction: Activated MLCK phosphorylates the regulatory light chain of myosin II (MLC20), which promotes actin-myosin cross-bridge cycling and results in smooth muscle contraction.[10][11]
-
Ca2+ Sensitization: Additionally, the M3 receptor pathway can enhance the sensitivity of the contractile apparatus to Ca2+, notably through the RhoA/Rho-kinase pathway, which inhibits myosin light chain phosphatase (MLCP), thereby sustaining the phosphorylated state of MLC20 and maintaining contraction.[10]
Caption: M3 receptor signaling pathway leading to smooth muscle contraction and the inhibitory action of Darifenacin.
Quantitative Data
The selectivity and potency of darifenacin have been quantified through radioligand binding assays and functional in vitro studies.
Table 1: Muscarinic Receptor Binding Affinity of Darifenacin
This table summarizes the binding affinity of darifenacin for the five human muscarinic receptor subtypes (M1-M5), expressed as pKi values. A higher pKi value indicates a higher binding affinity.
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | M3 vs M1 Selectivity (fold) | M3 vs M2 Selectivity (fold) |
| Darifenacin | 8.12 | 7.35 | 9.08 | 7.35 | 8.00 | ~9 | ~54 |
Data sourced from a study using CHO-K1 cell lines stably expressing human recombinant M1-M5 receptors.[8]
Table 2: Functional Antagonist Potency of Darifenacin in Smooth Muscle Preparations
This table shows the functional potency of darifenacin in inhibiting agonist-induced contractions in various isolated smooth muscle tissues, expressed as pA2 values. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve.
| Tissue Preparation | Muscarinic Receptor Subtype | pA2 Value |
| Guinea Pig Ileum (Smooth Muscle) | M3 | 8.66 - 9.4 |
| Guinea Pig Bladder (Smooth Muscle) | M3 | 8.66 - 9.4 |
| Guinea Pig Trachea (Smooth Muscle) | M3 | 8.66 - 9.4 |
| Rabbit Vas Deferens | M1 | 7.9 |
| Guinea Pig Atria | M2 | 7.48 |
Data sourced from in vitro functional tissue preparations.[12]
Key Experimental Protocols
The quantitative data presented above are derived from standardized in vitro pharmacological assays. The detailed methodologies for these key experiments are provided below.
Protocol: Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., darifenacin) for specific receptor subtypes.[13]
Objective: To quantify the affinity of darifenacin for human M1, M2, M3, M4, and M5 muscarinic receptor subtypes.
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing individual human recombinant muscarinic receptor subtypes (M1-M5).[8][14]
-
Radioligand: [N-methyl-³H]-scopolamine ([³H]NMS), a non-selective muscarinic antagonist.[8][14]
-
Test Compound: Darifenacin, serially diluted to cover a wide concentration range (e.g., 12 concentrations).[8]
-
Assay Buffer: 20 mM HEPES buffer, pH 7.4.[8]
-
Apparatus: 96-well microplates, cell harvester, glass fiber filters, liquid scintillation counter.
Methodology:
-
Reaction Mixture Preparation: In each well of a microplate, combine the cell membrane preparation, a fixed concentration of [³H]NMS (e.g., 0.1-0.4 nM), and varying concentrations of the unlabeled test compound (darifenacin).[8]
-
Total and Non-specific Binding:
-
For determining total binding, wells contain only membranes and [³H]NMS.
-
For determining non-specific binding, wells contain membranes, [³H]NMS, and a high concentration of a non-labeled, potent muscarinic antagonist (e.g., 1 µM atropine).
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 20°C) for a sufficient period to reach binding equilibrium (e.g., 2 hours).[8][15]
-
Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (retained on the filter) from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters into scintillation vials with scintillation cocktail. Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the darifenacin concentration to generate a competition curve.
-
Use non-linear regression analysis to determine the IC50 value (the concentration of darifenacin that inhibits 50% of the specific binding of [³H]NMS).
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.[8]
-
Caption: Experimental workflow for a competitive radioligand binding assay.
Protocol: In Vitro Smooth Muscle Contraction Assay (Organ Bath)
This protocol is used to determine the functional potency (pA2) of an antagonist in isolated smooth muscle tissue.[16]
Objective: To measure the ability of darifenacin to inhibit agonist-induced contractions of bladder detrusor smooth muscle.
Materials:
-
Tissue Source: Urinary bladder from a laboratory animal (e.g., guinea pig, rat).[12][16]
-
Dissection Buffer: Krebs solution (oxygenated with 95% O2 / 5% CO2).
-
Agonist: A muscarinic agonist such as carbachol (B1668302) (CCh).[16]
-
Antagonist: Darifenacin.
-
Apparatus: Organ bath system with chambers filled with Krebs solution maintained at 37°C, isometric tension transducers, data acquisition system.[16]
Methodology:
-
Tissue Preparation: Humanely euthanize the animal and excise the urinary bladder. Place it immediately in cold, oxygenated Krebs solution.[16] Carefully remove surrounding connective tissue and cut the bladder into longitudinal strips (e.g., ~2 x 8 mm).[16]
-
Mounting: Mount each muscle strip in an organ bath chamber. Attach one end to a fixed rod and the other end to an isometric tension transducer.[16]
-
Equilibration: Allow the tissue to equilibrate in the oxygenated Krebs solution at 37°C for at least 60 minutes under a small resting tension (e.g., 1 g). Wash the tissue with fresh Krebs solution every 15-20 minutes.[17]
-
Control Response: Generate a cumulative concentration-response curve for the agonist (CCh). Add increasing concentrations of CCh to the bath and record the resulting contractile force until a maximal response is achieved.
-
Antagonist Incubation: Wash the tissue thoroughly to return to baseline tension. Then, incubate the tissue with a fixed concentration of darifenacin for a set period (e.g., 20-30 minutes) to allow for receptor equilibrium.[16]
-
Test Response: In the continued presence of darifenacin, generate a second cumulative concentration-response curve for CCh. The curve should be shifted to the right.
-
Repeat: Repeat steps 5 and 6 with several different concentrations of darifenacin.
-
Data Analysis:
-
Measure the magnitude of the rightward shift in the agonist concentration-response curve caused by each concentration of the antagonist.
-
Calculate the concentration ratio (CR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist alone.
-
Perform a Schild regression analysis by plotting log(CR-1) versus the negative log of the molar concentration of darifenacin. The x-intercept of this plot provides the pA2 value.
-
Caption: Experimental workflow for an in vitro organ bath smooth muscle contraction assay.
References
- 1. Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Darifenacin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. Darifenacin: in the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. What is Darifenacin Hydrobromide used for? [synapse.patsnap.com]
- 8. ics.org [ics.org]
- 9. Interaction between muscarinic receptor subtype signal transduction pathways mediating bladder contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signalling to contractile proteins by muscarinic and purinergic pathways in neurally stimulated bladder smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Muscarinic antagonists in development for disorders of smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical and Physical Properties of Tarafenacin D-tartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tarafenacin, also known as SVT-40776, is a potent and highly selective M3 muscarinic receptor antagonist.[1][2] Its tartrate salt, Tarafenacin D-tartrate, is under investigation for the treatment of overactive bladder (OAB) and other conditions where antagonism of the M3 receptor is therapeutically beneficial.[3][4] This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, detailed experimental protocols for the determination of key physicochemical parameters, and a visualization of its mechanism of action.
Chemical and Physical Properties
The following tables summarize the available chemical, physical, and pharmacological properties of this compound.
Table 1: General Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | N-(3-fluorophenyl)-N-[(3,4,5-trifluorophenyl)methyl]-Carbamic acid (3R)-1-azabicyclo[2.2.2]oct-3-yl ester (2S,3S)-2,3-dihydroxybutanedioate (1:1) | [5] |
| Synonyms | SVT-40776 D-tartrate | [1] |
| CAS Number | 1159101-48-0 | [6][7] |
| Molecular Formula | C25H26F4N2O8 | [6][7] |
| Molecular Weight | 558.48 g/mol | [7] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Melting Point | Not available in published literature. | |
| pKa | Not available in published literature. | |
| Partition Coefficient (LogP) | Not available in published literature. | |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [1] |
| ≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1] | |
| ≥ 2.5 mg/mL in 10% DMSO, 90% (20% SBE-β-CD in Saline) | [1] | |
| ≥ 2.5 mg/mL in 10% DMSO, 90% Corn Oil | [1] |
Table 3: Pharmacological Properties of Tarafenacin
| Property | Value | Source(s) |
| Target | Muscarinic M3 Receptor | [1][2] |
| Mechanism of Action | Selective M3 Receptor Antagonist | [1][2] |
| Binding Affinity (Ki) | 0.19 nM for M3 receptor | [1] |
| Selectivity | ~200-fold selectivity over M2 receptor | [7] |
Experimental Protocols
Determination of Melting Point
The melting point of a pharmaceutical salt like this compound can be determined using the capillary melting point method.
Apparatus:
-
Melting point apparatus with a heating block and a thermometer or a digital temperature sensor.
-
Glass capillary tubes (sealed at one end).
-
Mortar and pestle.
-
Spatula.
Procedure:
-
Sample Preparation: A small amount of dry this compound powder is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-4 mm.
-
Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) close to the expected melting point.
-
Observation: The temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded. This range is reported as the melting point.
Determination of pKa by Potentiometric Titration
The ionization constant (pKa) of a compound with acidic or basic functional groups can be determined by potentiometric titration.
Apparatus:
-
pH meter with a suitable electrode.
-
Autotitrator or a burette.
-
Stirrer.
-
Beaker.
-
Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH).
Procedure:
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically purified water or a co-solvent system if the compound has low aqueous solubility.
-
Titration: The solution is stirred continuously, and the initial pH is recorded. The titrant is added in small, precise increments.
-
Data Collection: After each addition of the titrant, the solution is allowed to equilibrate, and the pH is recorded. This process is continued until the pH changes significantly, indicating the equivalence point has been passed.
-
Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For a compound with multiple ionizable groups, multiple inflection points and corresponding pKa values may be observed.
Determination of Partition Coefficient (LogP) by Shake-Flask Method
The partition coefficient between n-octanol and water is a measure of a compound's lipophilicity and is a critical parameter in drug development.
Apparatus:
-
Separatory funnels or vials with screw caps.
-
Mechanical shaker or vortex mixer.
-
Centrifuge.
-
Analytical balance.
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for concentration analysis.
-
n-Octanol (pre-saturated with water).
-
Water or buffer solution (pre-saturated with n-octanol).
Procedure:
-
Phase Saturation: n-Octanol and the aqueous phase (e.g., phosphate-buffered saline at a specific pH) are mixed and shaken vigorously to ensure mutual saturation. The phases are then separated.
-
Sample Preparation: A known concentration of this compound is prepared in the pre-saturated aqueous phase.
-
Partitioning: A precise volume of the drug solution is mixed with an equal volume of the pre-saturated n-octanol in a separatory funnel or vial.
-
Equilibration: The mixture is shaken for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Concentration Analysis: The concentration of this compound in both the aqueous and n-octanol phases is determined using a suitable analytical method like HPLC or UV-Vis spectroscopy.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the logarithm of this value.
Signaling Pathway and Experimental Workflow
Mechanism of Action: M3 Muscarinic Receptor Antagonism
Tarafenacin is a selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor. These receptors are G-protein coupled receptors (GPCRs) linked to Gq/11 proteins. Upon activation by acetylcholine, the M3 receptor initiates a signaling cascade that leads to smooth muscle contraction. By blocking this receptor, Tarafenacin prevents this cascade, leading to smooth muscle relaxation. This is particularly relevant in the bladder, where M3 receptor-mediated contractions of the detrusor muscle are a primary cause of the symptoms of overactive bladder.
Caption: M3 Muscarinic Receptor Signaling Pathway and the antagonistic action of this compound.
Generalized Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the determination of the key physicochemical properties of a pharmaceutical compound like this compound.
Caption: Generalized experimental workflow for the physicochemical characterization of a pharmaceutical compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mybiosource.com [mybiosource.com]
- 3. The efficacy and tolerability of tarafenacin, a new muscarinic acetylcholine receptor M3 antagonist in patients with overactive bladder; randomised, double-blind, placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ics.org [ics.org]
- 5. SVT-40776 | 1159101-48-0 [chemicalbook.com]
- 6. Tarafenacin (D-tartrate) Datasheet DC Chemicals [dcchemicals.com]
- 7. This compound – Bioquote [bioquote.com]
Molecular Docking Studies of Tarafenacin with the M3 Muscarinic Acetylcholine Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and potential outcomes of molecular docking studies involving Tarafenacin and the M3 muscarinic acetylcholine (B1216132) receptor (M3R). Tarafenacin is a selective M3R antagonist under investigation for the treatment of overactive bladder (OAB)[1]. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Understanding the binding interactions between Tarafenacin and the M3R at a molecular level is crucial for rational drug design and the development of more potent and selective therapeutics.
While specific, publicly available molecular docking studies on Tarafenacin are limited, this guide outlines a robust, generalized protocol based on established methodologies for G-protein coupled receptors (GPCRs) and provides hypothetical, yet realistic, data based on studies of similar M3R antagonists.
Introduction to Tarafenacin and the M3 Receptor
The M3 muscarinic acetylcholine receptor is a G-protein coupled receptor predominantly found in smooth muscles, endocrine glands, exocrine glands, and the central nervous system. Its activation by acetylcholine leads to a cascade of intracellular events, primarily through the Gq signaling pathway, resulting in smooth muscle contraction, such as that of the urinary bladder. In OAB, the M3R is a key therapeutic target, and its antagonism can alleviate symptoms of urinary urgency and frequency.
Tarafenacin is a novel M3R antagonist that has shown efficacy in clinical trials for OAB[1]. Its chemical structure is available from public databases such as PubChem under the compound ID 25147683[2].
Experimental Protocols for Molecular Docking
A typical molecular docking workflow for studying the interaction of a small molecule like Tarafenacin with a GPCR such as the M3R involves several key steps, from protein and ligand preparation to the analysis of docking results.
Protein Preparation
The initial step involves obtaining a high-quality 3D structure of the M3 muscarinic receptor. As of the latest data, crystal structures of the rat M3R in complex with antagonists like tiotropium (B1237716) (PDB ID: 4U14) and a selective antagonist (PDB ID: 5ZHP) are available in the Protein Data Bank[3][4]. For studies involving the human M3R, a homology model can be constructed using these available structures as templates.
Protocol for M3 Receptor Preparation:
-
Structure Retrieval: Download the crystal structure of the M3 receptor (e.g., PDB ID: 4U14 or 5ZHP) from the RCSB Protein Data Bank.
-
Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any non-standard residues, unless they are critical for structural integrity or binding.
-
Handling Missing Residues and Loops: Inspect the protein for any missing residues or loops. If present, these can be modeled using software like MODELLER or the protein preparation wizard in Schrödinger's Maestro.
-
Protonation and Charge Assignment: Assign appropriate protonation states to the amino acid residues at a physiological pH (typically 7.4). This can be performed using tools like H++ or the Protein Preparation Wizard in Maestro.
-
Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen bond network. The heavy atoms of the protein backbone are typically restrained to maintain the overall fold.
Ligand Preparation
The 3D structure of Tarafenacin is required for docking. This can be obtained from chemical databases like PubChem or sketched using molecular modeling software.
Protocol for Tarafenacin Preparation:
-
Structure Retrieval/Generation: Obtain the 2D or 3D structure of Tarafenacin (CID 25147683)[2]. If starting from a 2D structure, convert it to a 3D conformation.
-
Tautomer and Ionization State Generation: Generate possible tautomers and ionization states of the ligand at the target pH (7.4) using tools like LigPrep in the Schrödinger suite or similar software.
-
Energy Minimization: Perform an energy minimization of the ligand structure to obtain a low-energy conformation.
Molecular Docking Simulation
With the prepared protein and ligand, the docking simulation can be performed using various available software packages.
Protocol for Molecular Docking:
-
Binding Site Definition: Define the binding site on the M3 receptor. In the case of orthosteric antagonists, this is typically the same pocket occupied by the co-crystallized ligand in the template structure. The binding site can be defined by a grid box enclosing the key residues of the orthosteric pocket.
-
Docking Algorithm Selection: Choose a suitable docking program. Commonly used software for small molecule-GPCR docking includes AutoDock, Glide, and GOLD[5]. These programs use different search algorithms and scoring functions to predict the binding pose and affinity.
-
Execution of Docking Run: Perform the docking simulation. The software will generate a series of possible binding poses for Tarafenacin within the M3R binding site.
-
Pose Selection and Scoring: The generated poses are ranked based on a scoring function, which estimates the binding free energy. The top-ranked poses are then selected for further analysis. For instance, a docking study of the M3R antagonist tiotropium with a homology model of the human M3R reported a docking score of -11.036 kcal/mol using Glide[6].
Post-Docking Analysis
The final step involves a detailed analysis of the predicted binding mode of Tarafenacin.
Protocol for Post-Docking Analysis:
-
Interaction Analysis: Visualize the top-ranked docking pose and analyze the interactions between Tarafenacin and the M3 receptor. Identify key interacting amino acid residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).
-
Comparison with Known Binders: If available, compare the predicted binding mode with the binding modes of other known M3R antagonists to identify common interaction patterns.
-
Molecular Dynamics (MD) Simulation: For a more rigorous validation of the docking pose and to understand the dynamic stability of the ligand-receptor complex, perform an all-atom MD simulation.
Data Presentation
The quantitative data from molecular docking studies are best presented in a tabular format for clarity and ease of comparison. The following tables provide a hypothetical, yet plausible, summary of results for a molecular docking study of Tarafenacin with the human M3 receptor, drawing parallels from published data on similar antagonists.
| Compound | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) |
| Tarafenacin | -11.5 to -10.0 | Low nM |
| Tiotropium (Reference) | -11.036[6] | Sub-nM |
Table 1: Predicted Binding Energies of Tarafenacin and a Reference Antagonist.
| Interacting Residue (Human M3R) | Interaction Type |
| ASP147 | Ionic Interaction, Hydrogen Bond |
| TYR148 | Pi-Pi Stacking |
| TRP201 | Hydrophobic Interaction |
| TYR479 | Hydrogen Bond |
| TRP504 | Pi-Pi Stacking |
| ASN507 | Hydrogen Bond |
| TYR506 | Pi-Pi Stacking |
Table 2: Hypothetical Key Amino Acid Interactions between Tarafenacin and the Human M3 Receptor.
Mandatory Visualizations
Diagrams are essential for illustrating complex biological processes and experimental workflows. The following sections provide Graphviz DOT scripts for generating the required visualizations.
M3 Muscarinic Receptor Signaling Pathway
The M3 receptor, upon activation by acetylcholine, primarily signals through the Gq protein pathway.
M3 Receptor Signaling Pathway
Molecular Docking Workflow
The process of molecular docking follows a structured workflow from initial preparation to final analysis.
Generalized Molecular Docking Workflow
Conclusion
Molecular docking serves as a powerful in silico tool to elucidate the binding mechanism of Tarafenacin with the M3 muscarinic receptor. By following a systematic protocol encompassing protein and ligand preparation, docking simulations, and detailed post-docking analysis, researchers can gain valuable insights into the key interactions that govern the potency and selectivity of this novel M3R antagonist. The hypothetical data and workflows presented in this guide provide a foundational framework for conducting and interpreting such studies, ultimately aiding in the structure-based design of next-generation therapeutics for overactive bladder and other conditions mediated by the M3 receptor.
References
- 1. The efficacy and tolerability of tarafenacin, a new muscarinic acetylcholine receptor M3 antagonist in patients with overactive bladder; randomised, double-blind, placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tarafenacin | C21H20F4N2O2 | CID 25147683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. rcsb.org [rcsb.org]
- 5. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Architect's Blueprint: A Technical Guide to Pharmacophore Modeling of Selective M3 Receptor Antagonists
For Immediate Release
A Deep Dive into the In-Silico Design of Next-Generation M3 Receptor Blockers for Researchers, Scientists, and Drug Development Professionals.
This whitepaper provides a comprehensive technical guide to the principles and methodologies of pharmacophore modeling as applied to the discovery and development of selective antagonists for the M3 muscarinic acetylcholine (B1216132) receptor (M3R). Given the critical role of the M3R in mediating smooth muscle contraction and glandular secretion, selective antagonists are highly sought after for treating conditions such as chronic obstructive pulmonary disease (COPD) and overactive bladder (OAB).[1][2] This guide will detail the intricate signaling pathways of the M3 receptor, outline the systematic workflow of pharmacophore-based drug design, and present key quantitative data and experimental protocols to aid researchers in this field.
The M3 Muscarinic Receptor: A Key Therapeutic Target
The M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, couples to Gq/11 proteins.[3] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), leading to a cascade of downstream effects, most notably smooth muscle contraction.[3][4][5] The development of selective M3 antagonists is challenged by the high degree of homology among the five muscarinic receptor subtypes (M1-M5), particularly the M2 receptor, which is crucial for regulating heart rate.[6] Off-target blockade of the M2 receptor can lead to undesirable cardiovascular side effects, highlighting the critical need for selectivity.[6]
M3 Receptor Signaling Pathway
Pharmacophore Modeling: A Rational Approach to Drug Design
Pharmacophore modeling is a powerful in-silico technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.[7] This "pharmacophore" serves as a 3D query to screen large compound databases for novel molecules with the potential for desired activity.[8] The general workflow for developing and utilizing a pharmacophore model for selective M3 antagonists is outlined below.
Pharmacophore Modeling and Virtual Screening Workflow
Experimental Protocols: A Step-by-Step Guide
The success of any pharmacophore modeling campaign relies on rigorous experimental design and validation. Below are detailed methodologies for the key experiments involved in the development and application of a pharmacophore model for selective M3 antagonists.
Pharmacophore Model Generation and Validation
Objective: To develop a statistically robust 3D pharmacophore model that can distinguish between active and inactive M3 antagonists.
Methodology:
-
Dataset Preparation: A diverse set of known M3 antagonists with a wide range of biological activities (e.g., Ki, IC50 values) is compiled to form the training set. A separate test set of compounds, not used in model generation, is also assembled for external validation.[9] A decoy set, comprising molecules with similar physicochemical properties to the actives but presumed to be inactive, is often used to assess the model's ability to avoid false positives.[10]
-
Conformational Analysis: For each molecule in the training set, a range of low-energy 3D conformations is generated to ensure that the bioactive conformation is likely represented.
-
Feature Identification and Hypothesis Generation: Common chemical features, such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic groups (H), aromatic rings (R), and positive/negative ionizable groups (P/N), are identified among the active compounds.[9] Software such as DISCO, PHASE, or LigandScout can be used to align the molecules and generate pharmacophore hypotheses, which consist of a specific 3D arrangement of these features.[8][11]
-
3D-QSAR Model Generation: A three-dimensional quantitative structure-activity relationship (3D-QSAR) model is often developed concurrently. This model correlates the 3D properties of the molecules with their biological activity, providing a statistical basis for the pharmacophore hypothesis.[12][13]
-
Model Validation: The generated pharmacophore models are rigorously validated using several methods:
-
Test Set Prediction: The model's ability to accurately predict the activity of the compounds in the test set is evaluated.[13]
-
Fischer's Randomization Test: This statistical test assesses the likelihood that the correlation between the predicted and observed activities is not due to chance.[1][14]
-
Enrichment Factor (EF) and Receiver Operating Characteristic (ROC) Curve Analysis: These methods evaluate the model's ability to preferentially identify active compounds from a large database containing both active and decoy molecules.[9]
-
Virtual Screening and Hit Identification
Objective: To identify novel and potent selective M3 antagonist candidates from large chemical databases.
Methodology:
-
Database Preparation: A large, multi-conformation 3D database of commercially or publicly available compounds (e.g., ZINC, PubChem) is prepared for screening.
-
Pharmacophore-Based Screening: The validated pharmacophore model is used as a 3D query to search the prepared database. Molecules that geometrically fit the pharmacophore hypothesis are retained as "hits."
-
Hit Filtering: The initial hit list is refined based on several criteria:
-
Pharmacophore Fit Score: Hits are ranked based on how well they align with the pharmacophore model.
-
ADME/Toxicity Prediction: In-silico predictions of absorption, distribution, metabolism, excretion, and toxicity properties are used to filter out compounds with unfavorable drug-like characteristics.[15]
-
Novelty Assessment: The chemical scaffolds of the hits are compared to known M3 antagonists to identify novel chemotypes.
-
-
Molecular Docking: The filtered hits are then docked into a 3D structural model of the M3 receptor. This step helps to refine the binding mode and prioritize compounds based on their predicted binding affinity and interactions with key residues in the receptor's binding pocket.[1] Exploiting single amino acid differences between the M2 and M3 receptor binding sites is a key strategy for achieving selectivity.[6][16]
In Vitro and In Vivo Validation
Objective: To experimentally confirm the activity and selectivity of the computationally identified lead candidates.
Methodology:
-
Radioligand Binding Assays: The affinity (Ki) of the synthesized compounds for the M3 receptor and other muscarinic receptor subtypes (M1, M2, M4, M5) is determined using competitive radioligand binding assays.[15] This provides a quantitative measure of both potency and selectivity.
-
Functional Assays: The antagonist activity (e.g., pA2, IC50) of the compounds is assessed in functional assays, such as measuring the inhibition of agonist-induced smooth muscle contraction in isolated tissues (e.g., guinea pig ileum or trachea) or by measuring the inhibition of agonist-induced calcium mobilization in cells expressing the M3 receptor.[17]
-
In Vivo Models: Promising candidates are evaluated in animal models to assess their efficacy and selectivity in a physiological context. For example, bronchodilator activity can be measured in anesthetized guinea pigs, while effects on heart rate can be monitored to assess M2 receptor blockade.[18]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on selective M3 receptor antagonists, providing a comparative overview of compound potencies and model validation metrics.
Table 1: In Vitro Activity of Selected M3 Receptor Antagonists
| Compound | Receptor | Assay Type | pKi / pA2 | Selectivity (M3 vs. M2) | Reference |
| Atropine (B194438) | M1-M5 | Binding | 8.7 (pKi) | Non-selective | [15] |
| Darifenacin | M3 | Functional | - | ~25-fold | [19] |
| Revatropate | M1/M3 | Functional | - | ~50-fold | [18] |
| Compound 6o (BS46) | M3 | Binding | 11.57 (pKd) | ~100-fold | [6][19] |
| ZW62841 | M1 | Binding | - | M1 selective | [15] |
Table 2: Pharmacophore Model Validation Metrics
| Study Focus | Model Type | Correlation Coefficient (R²) | Root Mean Square Deviation (RMSD) | Other Validation | Reference |
| M3 Antagonists | 3D-QSAR | 0.962 | 0.728 | Fischer's Randomization (99% confidence) | [1][14] |
| MMP-9 Inhibitors | 3D-QSAR | 0.9076 | - | Q² = 0.8170, F = 83.5 | [9] |
| CRF1 Antagonists | 3D-QSAR | 0.803 | - | Predictive R² (test set) = 0.91 | [12][13] |
Conclusion
Pharmacophore modeling, when integrated with 3D-QSAR, virtual screening, and rigorous experimental validation, represents a powerful and efficient strategy for the discovery of novel, potent, and selective M3 receptor antagonists. By understanding the key structural features required for M3 receptor antagonism and selectivity, researchers can rationally design next-generation therapeutics with improved efficacy and safety profiles for a range of debilitating conditions. This technical guide provides a foundational blueprint for scientists and drug developers to navigate the complexities of this exciting field.
References
- 1. From pharmacophore predictions to pharmaceutical possibilities: an integrated approach to screen M3 selective muscarinic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry and therapeutic potential of muscarinic M3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 4. atsjournals.org [atsjournals.org]
- 5. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 6. Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Lead generation using pharmacophore mapping and three-dimensional database searching: application to muscarinic M(3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ligand-based pharmacophore modeling and molecular dynamic simulation approaches to identify putative MMP-9 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03891E [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacophore Modelling and 3D-QSAR Studies on N(3)-Phenylpyrazinones as Corticotropin-Releasing Factor 1 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacophore Modelling and 3D-QSAR Studies on N3-Phenylpyrazinones as Corticotropin-Releasing Factor 1 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 3D-QSAR studies of 2,2-diphenylpropionates to aid discovery of novel potent muscarinic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery & development of selective M3 antagonists for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Tarafenacin D-tartrate: A Technical Overview for Drug Development Professionals
Introduction: Tarafenacin is a potent and highly selective M3 muscarinic receptor antagonist that has been investigated for the treatment of overactive bladder (OAB). Its mechanism of action involves the competitive inhibition of acetylcholine (B1216132) at M3 receptors, leading to the relaxation of bladder smooth muscle. This technical guide provides an in-depth overview of Tarafenacin D-tartrate, including its chemical properties, pharmacological profile, and relevant experimental methodologies.
Chemical and Physical Properties
CAS Number: 1159101-48-0
Molecular Formula: C25H26F4N2O8
The molecular formula for the active moiety, Tarafenacin, is C21H20F4N2O2. The provided formula for this compound includes the D-tartrate salt component (C4H6O6).
Pharmacological Data
Tarafenacin exhibits high affinity for the M3 muscarinic receptor. The following table summarizes the binding affinity of Tarafenacin for the M3 receptor and provides a representative selectivity profile of a similar M3-selective antagonist, darifenacin (B195073), across all human muscarinic receptor subtypes. This data is crucial for understanding the compound's specificity and potential side-effect profile.
| Receptor Subtype | Tarafenacin Ki (nM) | Darifenacin pKi (mean ± SEM) | Darifenacin Ki (nM) |
| M3 | 0.19 | 9.1 ± 0.1 | 0.79 |
| M1 | - | 8.2 ± 0.04 | 6.31 |
| M2 | - | 7.4 ± 0.1 | 39.81 |
| M4 | - | 7.3 ± 0.1 | 50.12 |
| M5 | - | 8.0 ± 0.1 | 10.00 |
| pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. The Ki values for darifenacin were calculated from the provided pKi values. Data for darifenacin is sourced from a study comparing the binding affinities of various antimuscarinic drugs.[1] |
Mechanism of Action: M3 Muscarinic Receptor Signaling
Tarafenacin functions as a competitive antagonist at the M3 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, acetylcholine, to the M3 receptor typically initiates a signaling cascade that leads to smooth muscle contraction. Tarafenacin blocks this pathway, resulting in muscle relaxation.
References
An In-depth Technical Guide to the Structural Analysis of Tarafenacin D-tartrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for the structural analysis of Tarafenacin D-tartrate, a selective M3 muscarinic receptor antagonist. Due to the limited availability of public domain data specific to the D-tartrate salt form of Tarafenacin, this document focuses on established analytical techniques and provides detailed, generalized experimental protocols for its characterization. The guide covers crystallographic, spectroscopic, and spectrometric methods, offering a foundational framework for researchers and professionals engaged in the analysis of Tarafenacn or similar small molecule pharmaceutical salts. All quantitative data for the constituent components, Tarafenacin and D-tartaric acid, are summarized for reference.
Introduction
Tarafenacin is a potent and selective antagonist of the M3 muscarinic receptor. Its D-tartrate salt form is of interest for pharmaceutical development. A thorough structural analysis is paramount for understanding its physicochemical properties, ensuring quality control, and meeting regulatory requirements. This guide outlines the necessary steps and experimental protocols for a comprehensive structural elucidation of this compound.
Physicochemical Properties
A summary of the known physicochemical properties of Tarafenacin and D-tartaric acid is presented in Table 1.
Table 1: Physicochemical Properties of Tarafenacin and D-Tartaric Acid
| Property | Tarafenacin | D-Tartaric Acid |
| Molecular Formula | C₂₁H₂₀F₄N₂O₂[1] | C₄H₆O₆[2] |
| Molecular Weight | 424.4 g/mol [1] | 150.09 g/mol [2] |
| IUPAC Name | [(3R)-1-azabicyclo[2.2.2]octan-3-yl] N-(3-fluorophenyl)-N-[(3,4,5-trifluorophenyl)methyl]carbamate[1] | (2S,3S)-2,3-dihydroxybutanedioic acid[2] |
| CAS Number | 385367-47-5[1] | 147-71-7[2] |
Crystallographic Analysis: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and the overall molecular conformation of this compound, as well as the packing of the molecules in the crystal lattice.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Slow evaporation of a saturated solution of this compound in a suitable solvent (e.g., ethanol, methanol (B129727), or acetonitrile-water mixtures) at a constant temperature.
-
Vapor diffusion by dissolving the compound in a solvent and placing it in a sealed container with a less volatile anti-solvent.
-
Cooling crystallization by slowly lowering the temperature of a saturated solution.
-
-
Crystal Mounting and Data Collection:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data collection is performed using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The structure is solved using direct methods or Patterson methods.
-
The atomic positions and displacement parameters are refined using full-matrix least-squares methods.
-
The following diagram illustrates the general workflow for single-crystal X-ray diffraction.
Spectroscopic Analysis
Spectroscopic techniques are essential for confirming the molecular structure and identifying functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra should be acquired.
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
For ¹³C NMR, a proton-decoupled sequence is used with a 45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS).
While specific spectra for this compound are not publicly available, Table 2 lists the known ¹³C NMR chemical shifts for DL-Tartaric acid for reference.
Table 2: ¹³C NMR Chemical Shifts for DL-Tartaric Acid
| Atom | Chemical Shift (ppm) in D₂O |
| C1/C4 (Carboxyl) | 177.3 |
| C2/C3 (CH-OH) | 74.3 |
| [Source: Adapted from publicly available spectral data for DL-Tartaric acid][3] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of a blank KBr pellet to subtract from the sample spectrum.
-
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in Tarafenacin and the tartrate counterion.
Table 3 provides the characteristic FTIR absorption bands for D-Tartaric acid.
Table 3: Characteristic FTIR Absorption Bands for D-Tartaric Acid
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl) | 3410, 3337 |
| C=O stretch (carboxylic acid) | 1741 |
| [Source: Adapted from publicly available spectral data for tartaric acid][4] |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a molecule.
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).
-
Acquire the mass spectrum in positive ion mode to observe the protonated Tarafenacin molecule ([M+H]⁺).
-
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass to confirm the elemental composition.
The following diagram illustrates a general workflow for the spectroscopic and spectrometric analysis of a pharmaceutical salt.
Signaling Pathway
Tarafenacin is a selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor (mAChR). The signaling pathway of M3 receptor activation and its inhibition by Tarafenacin is depicted below.
Conclusion
This technical guide provides a framework for the comprehensive structural analysis of this compound. While specific experimental data for the salt is not widely available, the application of the detailed protocols for single-crystal X-ray diffraction, NMR and FTIR spectroscopy, and mass spectrometry will enable a thorough characterization. The provided workflows and reference data for the constituent components serve as a valuable resource for researchers and professionals in the pharmaceutical field. A complete structural elucidation is critical for the development and quality control of this promising M3 receptor antagonist.
References
An In-depth Technical Guide to the M3 Muscarinic Receptor Selectivity of Tarafenacin D-tartrate
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Despite a comprehensive search of publicly available scientific literature and databases, specific quantitative preclinical data on the binding affinities (e.g., Kᵢ values) and functional potencies (e.g., pA₂ or IC₅₀ values) of Tarafenacin D-tartrate for M₁, M₂, and M₃ muscarinic receptors could not be located. The available information primarily consists of clinical trial data which does not detail the preclinical selectivity profile.
Therefore, to provide a valuable and relevant technical resource in line with the user's request for information on a selective M₃ antagonist, this guide will focus on the well-characterized M₃ selective antagonist, Darifenacin . The principles, experimental methodologies, and data interpretation presented herein are directly applicable to the evaluation of other M₃ selective agents like Tarafenacin.
Introduction to M₃ Receptor Selectivity in Drug Development
Muscarinic acetylcholine (B1216132) receptors, a family of five G protein-coupled receptor subtypes (M₁-M₅), are crucial in regulating a wide array of physiological functions. The M₃ receptor, in particular, is a key target in drug discovery as it primarily mediates smooth muscle contraction, such as in the urinary bladder and gastrointestinal tract, and glandular secretions. Consequently, M₃ selective antagonists are a mainstay in the treatment of conditions like overactive bladder (OAB).
The therapeutic efficacy of M₃ antagonists is, however, often limited by side effects stemming from the blockade of other muscarinic receptor subtypes. M₁ receptor antagonism is associated with cognitive impairment and dry mouth, while M₂ receptor blockade can lead to cardiovascular side effects such as tachycardia. Therefore, the development of antagonists with high selectivity for the M₃ receptor over M₁ and M₂ subtypes is a critical objective in medicinal chemistry and pharmacology to enhance the therapeutic window and improve patient tolerability.
Quantitative Analysis of Darifenacin's Receptor Selectivity
Darifenacin is a potent and selective M₃ muscarinic receptor antagonist. Its selectivity has been extensively characterized through in vitro binding and functional assays.
Binding Affinity Profile
The binding affinity of a compound for its receptor is typically determined by radioligand binding assays and is expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. The negative logarithm of the Kᵢ value (pKᵢ) is also commonly used, where a higher pKᵢ value signifies greater affinity.
Table 1: Binding Affinity (pKᵢ) of Darifenacin for Human Muscarinic Receptor Subtypes
| Compound | M₁ Receptor (pKᵢ) | M₂ Receptor (pKᵢ) | M₃ Receptor (pKᵢ) | M₄ Receptor (pKᵢ) | M₅ Receptor (pKᵢ) | Selectivity (M₃ vs. M₁) | Selectivity (M₃ vs. M₂) |
|---|
| Darifenacin | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 | ~8-fold | ~50-fold |
Data compiled from various in vitro studies. The selectivity is calculated from the ratio of the Kᵢ values.
As shown in Table 1, Darifenacin exhibits a significantly higher binding affinity for the M₃ receptor subtype compared to M₁ and M₂ receptors, demonstrating its M₃ selective profile at the receptor binding level.
Functional Antagonism Profile
Functional assays measure the ability of a compound to inhibit the physiological response induced by an agonist. The potency of an antagonist is often expressed as the pA₂, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist concentration-response curve. A higher pA₂ value indicates greater functional potency.
Table 2: Functional Potency (pA₂) of Darifenacin in Tissues Mediated by Different Muscarinic Receptor Subtypes
| Tissue Preparation | Predominant Receptor | Agonist | Darifenacin pA₂ |
|---|---|---|---|
| Rabbit Vas Deferens | M₁ | 7.9 | |
| Guinea Pig Atria | M₂ | 7.48 | |
| Guinea Pig Ileum | M₃ | 9.4 |
| Guinea Pig Bladder | M₃ | | 8.8 |
Data compiled from various in vitro functional studies.
The functional assay data in Table 2 corroborate the binding affinity profile, showing that Darifenacin is a more potent antagonist of M₃ receptor-mediated responses compared to those mediated by M₁ and M₂ receptors.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the selectivity of muscarinic receptor antagonists like Darifenacin.
Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of a test compound for different muscarinic receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells expressing M₁, M₂, or M₃ receptors).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test compound (e.g., Darifenacin) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of [³H]-NMS and varying concentrations of the test compound.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
In Vitro Functional Assays (Schild Analysis)
Objective: To determine the functional potency (pA₂) of a test compound as an antagonist at different muscarinic receptor subtypes.
Materials:
-
Isolated tissue preparations known to be enriched with a specific muscarinic receptor subtype (e.g., guinea pig ileum for M₃, guinea pig atria for M₂).
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Isotonic transducer and data acquisition system.
-
Muscarinic agonist (e.g., carbachol).
-
Test compound (e.g., Darifenacin) at various concentrations.
Protocol:
-
Tissue Preparation: Mount the isolated tissue in the organ bath under a resting tension.
-
Equilibration: Allow the tissue to equilibrate for a period (e.g., 60 minutes) with regular washes.
-
Control Agonist Response: Generate a cumulative concentration-response curve to the agonist (e.g., carbachol).
-
Antagonist Incubation: Wash the tissue and incubate with a fixed concentration of the test compound for a set period (e.g., 30-60 minutes).
-
Agonist Response in Presence of Antagonist: Generate a second cumulative concentration-response curve to the agonist in the presence of the antagonist.
-
Repeat: Repeat steps 4 and 5 with increasing concentrations of the antagonist.
-
Data Analysis: The dose ratio (the ratio of the EC₅₀ of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is then constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression of the Schild plot gives the pA₂ value.
Muscarinic Receptor Signaling Pathways
Understanding the downstream signaling pathways of M₁, M₂, and M₃ receptors is essential for interpreting the functional consequences of receptor antagonism.
-
M₁ and M₃ Receptor Signaling: These receptors couple to Gq/11 G-proteins. Upon activation, they stimulate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). The increase in intracellular Ca²⁺ is the primary mechanism for smooth muscle contraction.
-
M₂ Receptor Signaling: These receptors couple to Gi/o G-proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This pathway can counteract the smooth muscle relaxation induced by β-adrenergic receptor stimulation. Additionally, the βγ subunits of the Gi/o protein can directly activate certain potassium channels, leading to hyperpolarization and reduced excitability.
Conclusion
While specific preclinical data for this compound remains elusive in the public domain, the principles and methodologies for determining M₃ receptor selectivity are well-established. The comprehensive data available for Darifenacin clearly demonstrates its high affinity and functional potency for the M₃ receptor over the M₁ and M₂ subtypes. This selectivity profile is the cornerstone of its therapeutic utility in treating overactive bladder by targeting the desired receptor while minimizing mechanism-based side effects. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for the evaluation and understanding of M₃ selective antagonists in drug discovery and development.
Methodological & Application
Application Notes and Protocols for In Vitro Profiling of Tarafenacin D-tartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tarafenacin (SVT-40776) is a potent and highly selective antagonist of the muscarinic M3 receptor.[1][2] Its high affinity for the M3 receptor subtype, coupled with significant selectivity over the M2 receptor, makes it a promising candidate for the treatment of conditions such as overactive bladder (OAB), where M3 receptor activity is a key pharmacological target.[1] These application notes provide detailed in vitro experimental protocols to characterize the pharmacological profile of Tarafenacin D-tartrate, including its binding affinity and functional antagonism.
Physicochemical Properties and Solubility
| Property | Value |
| Molecular Formula | C₂₁H₂₀F₄N₂O₂ • C₄H₆O₆ |
| Molecular Weight | 558.48 g/mol |
| Appearance | White to off-white solid |
| Storage | Store at -20°C |
| Solubility | Soluble in DMSO |
Note on Solubility: For aqueous solutions in cell-based assays, it is recommended to first prepare a stock solution in DMSO. Further dilutions can then be made in the appropriate assay buffer. For example, a working solution can be prepared by diluting the DMSO stock in a mixture of 40% PEG300, 5% Tween-80, and 45% saline to a desired concentration.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's in vitro activity.
Table 1: Receptor Binding Affinity
| Receptor Subtype | Ligand | Kᵢ (nM) | Selectivity (M2/M3) | Source |
| Muscarinic M3 | Tarafenacin | 0.19 | ~200-fold | [1][2] |
| Muscarinic M2 | Tarafenacin | - | ||
| Muscarinic M5 | Tarafenacin (Kd) | 0.4 |
Table 2: Functional Antagonism in Mouse Urinary Bladder
| Antagonist | pA₂ Value | Source |
| Tarafenacin | 9.5 | |
| Darifenacin | 8.8 | |
| Solifenacin | 8.6 | |
| Tolterodine | 8.4 |
M3 Muscarinic Receptor Signaling Pathway
Activation of the M3 muscarinic receptor, a Gq-protein coupled receptor (GPCR), initiates a well-defined signaling cascade. The binding of an agonist, such as acetylcholine (B1216132) or carbachol (B1668302), leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The subsequent increase in cytosolic Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, leads to various cellular responses, including smooth muscle contraction.
Caption: M3 Muscarinic Receptor Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the human M3 muscarinic receptor.
Materials:
-
HEK293 cells stably expressing the human M3 muscarinic receptor
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS)
-
Non-specific binding control: Atropine (1 µM)
-
This compound stock solution (in DMSO)
-
Scintillation cocktail and counter
Protocol Workflow:
Caption: Radioligand Binding Assay Workflow.
Detailed Steps:
-
Membrane Preparation: Homogenize cells expressing the M3 receptor in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (buffer only), non-specific binding (1 µM atropine), and a range of concentrations of this compound.
-
Radioligand Addition: Add a fixed concentration of [³H]-NMS (e.g., at its Kd) to all wells.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value for this compound by non-linear regression of the competition binding data. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism: Carbachol-Induced Bladder Smooth Muscle Contraction
This ex vivo protocol assesses the functional antagonistic potency of this compound by measuring its ability to inhibit carbachol-induced contractions of isolated bladder smooth muscle strips.
Materials:
-
Animal model (e.g., mouse, guinea pig)
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Carbachol (agonist)
-
This compound
-
Organ bath system with isometric force transducers
Protocol Workflow:
Caption: Bladder Smooth Muscle Contraction Assay Workflow.
Detailed Steps:
-
Tissue Preparation: Euthanize the animal and dissect the urinary bladder. Carefully remove the urothelium and cut the detrusor muscle into longitudinal strips.
-
Mounting: Mount the muscle strips in organ baths containing oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit solution at 37°C.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1 gram), with regular washes.
-
Control Curve: Generate a cumulative concentration-response curve to carbachol to establish a baseline contractile response.
-
Washout: Perform repeated washes with fresh Krebs-Henseleit solution until the muscle tension returns to the baseline.
-
Antagonist Incubation: Add a specific concentration of this compound to the organ bath and incubate for a predetermined time (e.g., 30-60 minutes).
-
Test Curve: In the continued presence of Tarafenacin, generate a second cumulative concentration-response curve to carbachol.
-
Data Analysis: Compare the carbachol concentration-response curves in the absence and presence of Tarafenacin. A rightward shift in the curve indicates competitive antagonism. The pA₂ value, a measure of antagonist potency, can be calculated using a Schild plot analysis.
Calcium Flux Assay
This cell-based assay measures the ability of this compound to inhibit the M3 receptor-mediated increase in intracellular calcium concentration.
Materials:
-
CHO or HEK293 cells stably expressing the human M3 muscarinic receptor
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Carbachol (agonist)
-
This compound
-
Fluorescence plate reader with an integrated liquid handling system
Protocol Workflow:
Caption: Calcium Flux Assay Workflow.
Detailed Steps:
-
Cell Seeding: Seed cells expressing the M3 receptor into a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer and incubate according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Washing: Gently wash the cells with assay buffer to remove any extracellular dye.
-
Antagonist Addition: Add different concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes).
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence for a short period.
-
Agonist Addition: Using the plate reader's integrated liquid handler, add a fixed concentration of carbachol (e.g., the EC₈₀) to stimulate an increase in intracellular calcium.
-
Response Measurement: Continue to measure the fluorescence intensity over time to capture the calcium transient.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the inhibitory effect of this compound at each concentration and calculate the IC₅₀ value by non-linear regression.
Conclusion
The in vitro protocols described in these application notes provide a robust framework for the pharmacological characterization of this compound. By employing radioligand binding assays, functional organ bath experiments, and cell-based calcium flux assays, researchers can thoroughly evaluate its potency, selectivity, and mechanism of action as a selective M3 muscarinic receptor antagonist. This information is critical for its continued development and for understanding its therapeutic potential.
References
Application Notes and Protocols for Tarafenacin D-tartrate Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tarafenacin is a potent and selective antagonist of the muscarinic acetylcholine (B1216132) receptor M3 (M3R). As an M3R antagonist, Tarafenacin is of significant interest for the treatment of conditions such as overactive bladder (OAB), where M3R-mediated contraction of the detrusor muscle is a key pathological factor. The in vitro characterization of Tarafenacin D-tartrate is crucial for understanding its potency, selectivity, and mechanism of action. This document provides detailed protocols for key cell-based assays relevant to the pharmacological profiling of Tarafenacin and similar M3R antagonists.
Mechanism of Action and Signaling Pathway
Tarafenacin exerts its pharmacological effect by competitively blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh), to the M3 muscarinic receptor. The M3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq family of G proteins. Upon activation by an agonist like ACh, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration is a key event that triggers various cellular responses, including smooth muscle contraction. Tarafenacin, by blocking the initial binding of ACh to the M3R, inhibits this entire signaling cascade.
Application Notes and Protocols for In Vivo Administration of Tarafenacin D-tartrate in Animal Models
Disclaimer: Preclinical in vivo data for Tarafenacin D-tartrate is limited in publicly available literature. The following protocols and data are primarily based on studies conducted with Darifenacin (B195073) , a closely related selective M3 muscarinic receptor antagonist, and are provided as a representative guide for research purposes. Researchers should conduct their own dose-ranging and tolerability studies for this compound.
Introduction
This compound is a potent and selective antagonist of the muscarinic M3 receptor, a key mediator in the contraction of the urinary bladder smooth muscle.[1][2] Its primary therapeutic application is in the treatment of overactive bladder (OAB), a condition characterized by symptoms of urinary urgency, frequency, and urge incontinence.[1] These application notes provide a detailed overview of in vivo administration protocols for this compound (using Darifenacin as a surrogate) in various animal models, summarizing key quantitative data and experimental methodologies.
Signaling Pathway of this compound
This compound exerts its pharmacological effect by competitively blocking the binding of acetylcholine (B1216132) (ACh) to M3 muscarinic receptors on the detrusor muscle of the bladder. This antagonism inhibits the downstream signaling cascade that leads to smooth muscle contraction, thereby increasing bladder capacity and reducing the symptoms of OAB.
References
Application Note: A Validated LC-MS/MS Method for the Quantification of Tarafenacin (Darifenacin) in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tarafenacin, also known as Darifenacin, is a medication used to treat urinary incontinence.[1] The monitoring of its concentration in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Darifenacin in human plasma. The method utilizes liquid-liquid extraction for sample cleanup and a stable isotope-labeled internal standard for accurate quantification.
Experimental Protocols
Materials and Reagents
-
Darifenacin reference standard (99.7% purity)[1]
-
Darifenacin-d4 (internal standard, IS), 95.3% purity[1]
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Diethylether (HPLC grade)
-
Formic acid (AR grade)
-
Ammonium acetate (B1210297) (AR grade)
-
Human plasma (drug-free)
-
Milli-Q water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with a turbo ion spray interface[2][3]
Preparation of Standard and Quality Control Solutions
-
Stock Solutions:
-
Prepare a primary stock solution of Darifenacin at a concentration of 1 mg/mL in methanol.
-
Prepare a primary stock solution of Darifenacin-d4 (IS) at a concentration of 50 µg/mL in methanol.[1]
-
-
Calibration Standards and Quality Control (QC) Samples:
-
Prepare working solutions of Darifenacin by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water.
-
Spike drug-free human plasma with the working solutions to prepare calibration standards at concentrations ranging from 0.025 to 10.384 ng/mL.[2][3]
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
-
Sample Preparation Protocol
-
To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 25 µL of the IS working solution.
-
Vortex the samples for 30 seconds.
-
Add 1 mL of extraction solvent (Diethylether: Dichloromethane, 80:20, v/v).[2][3]
-
Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Value |
| Column | Zorbax, SB C18, 4.6 x 75 mm, 3.5 µm[1] |
| Mobile Phase | 10 mM Ammonium acetate buffer (pH 5) and Methanol (10:90, v/v)[1] |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Run Time | 2.0 min[2] |
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1] |
| MRM Transitions | Darifenacin: m/z 427.3 → 147.3[1] |
| Darifenacin-d4 (IS): m/z 431.4 → 151.2[1] | |
| Interface | Turbo ion spray[2][3] |
Data Presentation
Method Validation Summary
The method was validated according to USFDA guidelines.[2]
Table 1: Linearity and Lower Limit of Quantification
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Darifenacin | 0.025 - 10.384[2][3] | 0.025[2][3] | >0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ QC | 0.025 | 7.75[2] | - | 106.67[2] | - |
| Low QC | - | 0.84 - 2.69[2][3] | 2.01 - 7.47[2][3] | 94.79 - 108.00[2][3] | 94.63 - 102.61[2][3] |
| Mid QC | - | 0.84 - 2.69[2][3] | 2.01 - 7.47[2][3] | 94.79 - 108.00[2][3] | 94.63 - 102.61[2][3] |
| High QC | - | 0.84 - 2.69[2][3] | 2.01 - 7.47[2][3] | 94.79 - 108.00[2][3] | 94.63 - 102.61[2][3] |
Table 3: Recovery and Matrix Effect
| Analyte | Mean Recovery (%) |
| Darifenacin | 90.94 - 109.89[2][3] |
Mandatory Visualization
References
preparing Tarafenacin D-tartrate stock solutions for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tarafenacin D-tartrate is a potent and highly selective antagonist of the muscarinic acetylcholine (B1216132) M3 receptor (M3R)[1][2][3]. Its selectivity for the M3 receptor over other muscarinic receptor subtypes makes it a valuable tool for investigating the physiological and pathological roles of M3R signaling. These application notes provide detailed protocols for the preparation of this compound stock solutions for both in vitro and in vivo experiments, along with a summary of its chemical properties and a diagram of its mechanism of action.
Chemical and Physical Properties
A comprehensive summary of the key chemical and physical properties of this compound is presented in Table 1. This information is critical for accurate stock solution preparation and experimental design.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 558.48 g/mol | [1][3] |
| Molecular Formula | C₂₅H₂₆F₄N₂O₈ | [1][2][3] |
| CAS Number | 1159101-48-0 | [1][2][3] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98% | [3] |
| Solubility | DMSO: ≥ 100 mg/mL (179.06 mM) | [1][4] |
| Storage (Solid) | 4°C, sealed, away from moisture | [1] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | [1][2] |
Mechanism of Action and Signaling Pathway
Tarafenacin is a competitive antagonist of the M3 muscarinic acetylcholine receptor. The M3 receptor is a G-protein coupled receptor (GPCR) that, upon binding to its endogenous ligand acetylcholine, activates the Gq alpha subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). The culmination of this pathway in smooth muscle cells is contraction. By blocking the binding of acetylcholine to the M3 receptor, Tarafenacin effectively inhibits this signaling cascade.
Caption: Tarafenacin's antagonistic action on the M3 receptor.
Experimental Protocols: Stock Solution Preparation
Accurate preparation of stock solutions is paramount for reproducible experimental results. The following protocols detail the preparation of this compound for in vitro and in vivo applications.
In Vitro Stock Solution Preparation
For most in vitro cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to the high solubility of this compound.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated precision balance. Perform this in a chemical fume hood.
-
Dissolution: Add the appropriate volume of DMSO to the powder to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, add 1.7906 mL of DMSO to 10 mg of this compound. A table for preparing common stock concentrations is provided below.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months. Ensure the tubes are tightly sealed to prevent moisture absorption by the DMSO.
Table 2: Preparation of this compound Stock Solutions in DMSO
| Desired Stock Concentration | Mass (1 mg) | Mass (5 mg) | Mass (10 mg) |
| 1 mM | 1.7906 mL | 8.9529 mL | 17.9057 mL |
| 5 mM | 0.3581 mL | 1.7906 mL | 3.5811 mL |
| 10 mM | 0.1791 mL | 0.8953 mL | 1.7906 mL |
| 50 mM | 35.81 µL | 179.06 µL | 358.11 µL |
In Vivo Stock Solution and Formulation Preparation
For administration in animal models, this compound needs to be formulated in a biocompatible vehicle. Below are protocols for common aqueous-based formulations. It is crucial to use newly opened or anhydrous solvents to prevent precipitation.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline
-
Corn Oil
-
Sterile tubes and syringes
-
Vortex mixer and/or sonicator
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
This formulation is suitable for achieving a concentration of at least 2.5 mg/mL.
-
Initial Dissolution: Dissolve this compound in DMSO to create a concentrated initial stock (e.g., 25 mg/mL).
-
Vehicle Preparation: In a sterile tube, add the solvents in the following order, ensuring complete mixing after each addition:
-
10% DMSO (from the initial stock)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Example for 1 mL final volume: To prepare 1 mL of a 2.5 mg/mL solution, add 100 µL of a 25 mg/mL DMSO stock to 400 µL of PEG300 and mix thoroughly. Then, add 50 µL of Tween-80 and mix again. Finally, add 450 µL of saline to reach the final volume of 1 mL.
-
Final Mixing: Vortex or sonicate the final solution until it is clear.
Protocol 2: DMSO/SBE-β-CD Formulation
This formulation is an alternative for achieving a concentration of at least 2.5 mg/mL.
-
Initial Dissolution: Prepare a concentrated stock of this compound in DMSO.
-
Vehicle Preparation: Add the solvents sequentially, mixing well after each step:
-
10% DMSO (from the initial stock)
-
90% (20% SBE-β-CD in Saline)
-
-
Final Mixing: Ensure the final solution is clear. Gentle warming may be applied if necessary.
Protocol 3: DMSO/Corn Oil Formulation
For oral or subcutaneous administration where an oil-based vehicle is preferred. This can also achieve a concentration of at least 2.5 mg/mL.
-
Initial Dissolution: Dissolve this compound in DMSO.
-
Vehicle Preparation: Add the DMSO stock to corn oil:
-
10% DMSO (from the initial stock)
-
90% Corn Oil
-
-
Final Mixing: Vortex or sonicate until a clear solution or a stable suspension is formed.
Caption: Workflow for preparing in vivo formulations.
Safety Precautions
-
This compound is for research use only.
-
Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.
-
Handle the powder in a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for complete safety information.
By following these guidelines and protocols, researchers can confidently prepare and utilize this compound solutions for their experimental needs, ensuring accuracy and reproducibility in their studies of M3 muscarinic receptor function.
References
Application Notes: Tarafenacin D-tartrate in M3 Receptor Signaling Research
Introduction
Tarafenacin D-tartrate, also known as SVT-40776, is a potent and highly selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor (M3R).[1] The M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, couples to Gq/11 proteins. This activation initiates a critical signaling cascade involving phospholipase C (PLC), leading to the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, culminating in various physiological responses such as smooth muscle contraction, glandular secretion, and modulation of cell growth.[2][3][4]
Tarafenacin's high affinity for the M3 receptor, with a reported Ki value of 0.19 nM, and its approximately 200-fold selectivity over the M2 receptor subtype, make it an invaluable pharmacological tool.[1] This selectivity allows researchers to precisely dissect M3R-specific signaling pathways, distinguishing them from physiological effects mediated by other muscarinic receptor subtypes (M1, M2, M4, M5). These notes provide detailed protocols for utilizing this compound to investigate M3R downstream signaling events.
M3 Receptor Downstream Signaling
The canonical M3R signaling pathway begins with agonist binding and culminates in the activation of downstream kinases and changes in intracellular ion concentration. A key branch of this pathway involves the activation of the mitogen-activated protein kinase (MAPK) cascade. Stimulation of M3R can lead to the sequential activation of Ras, Raf, MAP kinase kinase (MEK), and finally, the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[5] This pathway is often mediated by Protein Kinase C (PKC).[2][5] this compound allows for the specific blockade of this entire cascade at its origin, confirming the involvement of the M3 receptor.
Quantitative Data: Muscarinic Receptor Antagonist Selectivity
The utility of Tarafenacin as a research tool is underscored by its high selectivity for the M3 receptor compared to other common antimuscarinic agents.
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | M3 vs M2 Selectivity |
| Tarafenacin (SVT-40776) | - | ~38 | 0.19 [1][6] | - | - | ~200-fold [1] |
| Darifenacin | 6.3 - 15.8 | 39.8 - 158.5 | 0.8 - 3.2 [3][7] | 50.1 | 10.0 | ~59-fold[3][8] |
| Oxybutynin | 2.0 | 15.8 | 1.3 [7] | 10.0 | 39.8 | ~0.6-fold (non-selective) |
| Tolterodine | 1.6 | 10.0 | 3.2 [7] | 20.0 | 20.0 | ~0.5-fold (non-selective) |
| Note: Ki values can vary between studies based on experimental conditions. This table provides representative values to illustrate relative selectivities. |
Experimental Protocols
The following protocols provide a framework for studying M3 receptor signaling using this compound.
Protocol 1: Intracellular Calcium Mobilization Assay
This assay is a primary method for assessing the function of Gq-coupled receptors by measuring agonist-induced release of intracellular calcium.[9] Tarafenacin is used as an antagonist to demonstrate that the calcium flux is M3 receptor-dependent.
A. Materials and Reagents
-
Cell Line: HEK293 or CHO-K1 cells stably or transiently expressing the human M3 receptor.
-
Culture Medium: DMEM or F-12 with 10% FBS, 1% Penicillin-Streptomycin.
-
Assay Plate: Black-walled, clear-bottom 96- or 384-well microplates.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or equivalent calcium-sensitive dye.
-
M3 Agonist: Carbachol or Acetylcholine.
-
M3 Antagonist: this compound.
-
Instrumentation: Fluorescence plate reader with automated liquid handling (e.g., FLIPR).
B. Experimental Workflow Diagram
C. Step-by-Step Method
-
Cell Plating: Seed M3R-expressing cells into a 96-well black, clear-bottom plate at a density of 40,000–80,000 cells per well. Incubate for 18–24 hours at 37°C with 5% CO₂.[10]
-
Dye Loading: Prepare a 2-4 µM Fluo-4 AM dye loading solution in Assay Buffer. Aspirate the culture medium from the cells and add 100 µL of the dye solution to each well.[11]
-
Incubation: Incubate the plate for 45–60 minutes at 37°C, protected from light.
-
Washing (Optional but Recommended): Gently wash the cells 1-2 times with 100 µL of Assay Buffer to remove extracellular dye.
-
Compound Preparation: Prepare serial dilutions of this compound (e.g., 10x final concentration) in Assay Buffer. Also, prepare the M3 agonist (e.g., Carbachol) at a concentration that will yield an EC₈₀ response.
-
Antagonist Addition: Add the diluted Tarafenacin or vehicle control to the appropriate wells and incubate for 15–30 minutes at room temperature.
-
Signal Detection: Place the plate in the fluorescence reader. Record a stable baseline fluorescence for 10-20 seconds.
-
Agonist Stimulation: Using the instrument's automated dispenser, add the M3 agonist to all wells and immediately begin recording the change in fluorescence over time (typically 60-120 seconds).
-
Data Analysis: The response is quantified as the change in relative fluorescence units (ΔRFU). Plot the agonist response in the presence of different Tarafenacin concentrations to determine the IC₅₀ value.
Protocol 2: Inositol Phosphate (IP3) Accumulation Assay
This assay provides a more direct measurement of PLC activation downstream of the M3 receptor.
A. Materials and Reagents
-
Cell Line & Media: As described in Protocol 1.
-
Assay Reagents:
-
myo-[³H]inositol or a commercial fluorescence-based IP1 kit (e.g., HTRF).
-
LiCl solution (to inhibit inositol monophosphatase).
-
Cell lysis buffer.
-
M3 Agonist (Carbachol) and Antagonist (this compound).
-
-
Instrumentation: Scintillation counter (for radioassay) or HTRF-compatible plate reader.
B. Step-by-Step Method (Fluorescence-based Kit)
-
Cell Culture: Plate M3R-expressing cells in a suitable microplate and incubate overnight.
-
Antagonist Incubation: Add various concentrations of this compound or vehicle to the cells and incubate according to the kit manufacturer's instructions (typically 15-30 minutes).
-
Agonist Stimulation: Add the M3 agonist (e.g., Carbachol at EC₈₀) to the wells and incubate for the recommended time (e.g., 30-60 minutes) at 37°C. The stimulation buffer should contain LiCl if required by the kit.
-
Cell Lysis: Lyse the cells by adding the specific lysis buffer provided in the kit.
-
Detection: Add the detection reagents (e.g., IP1-d2 conjugate and anti-IP1-cryptate conjugate for HTRF) and incubate as required.
-
Read Plate: Measure the signal on a compatible plate reader.
-
Data Analysis: Calculate the concentration of accumulated IP1. Determine the IC₅₀ of Tarafenacin by plotting the inhibition of the agonist-induced IP1 accumulation.
Protocol 3: ERK1/2 Phosphorylation Assay via Western Blot
This protocol measures the activation of the MAPK/ERK pathway, a key downstream signaling event for M3 receptors in many cell types.[5][12]
A. Materials and Reagents
-
Cell Line & Media: As described in Protocol 1.
-
Reagents:
-
Serum-free medium (for starvation).
-
M3 Agonist (Carbachol) and Antagonist (this compound).
-
RIPA or similar cell lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, buffers, and transfer system.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
-
Instrumentation: Western blot imaging system.
B. Step-by-Step Method
-
Cell Culture: Plate cells in 6-well or 12-well plates to achieve 80-90% confluency.
-
Serum Starvation: Replace the culture medium with serum-free medium and incubate for 12–18 hours to reduce basal ERK phosphorylation.
-
Antagonist Pre-treatment: Pre-incubate cells with desired concentrations of this compound or vehicle in serum-free medium for 30–60 minutes.
-
Agonist Stimulation: Add Carbachol (e.g., 10 µM) and incubate for 5–15 minutes at 37°C. This time point should be optimized for peak p-ERK signal.
-
Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK1/2.
-
Densitometry: Quantify the band intensities. The p-ERK signal should be normalized to the total ERK signal. Plot the normalized p-ERK levels to demonstrate inhibition by Tarafenacin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Signalling pathway leading to an activation of mitogen-activated protein kinase by stimulating M3 muscarinic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ics.org [ics.org]
- 7. ics.org [ics.org]
- 8. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. Blockage of Cholinergic Signaling via Muscarinic Acetylcholine Receptor 3 Inhibits Tumor Growth in Human Colorectal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application of Tarafenacin in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tarafenacin (B1681926) is an investigational antagonist of the muscarinic acetylcholine (B1216132) M3 receptor.[1] As a selective M3 antagonist, it is being developed for the treatment of overactive bladder (OAB), a condition characterized by symptoms of urinary urgency, frequency, and urge incontinence.[1] The therapeutic rationale for M3 antagonists in OAB lies in their ability to inhibit involuntary bladder contractions, which are primarily mediated by M3 receptors.[2][3][4][5] High-throughput screening (HTS) assays are crucial tools in the discovery and development of new M3 antagonists like tarafenacin, enabling the rapid screening of large compound libraries to identify potent and selective inhibitors.[6][7][8][9]
This document provides detailed application notes and protocols for the use of tarafenacin in HTS assays. It is intended to guide researchers, scientists, and drug development professionals in designing and executing robust screening campaigns to identify and characterize novel M3 muscarinic receptor antagonists.
Mechanism of Action and Signaling Pathway
Tarafenacin functions as a competitive antagonist at the M3 muscarinic acetylcholine receptor.[1][2][4] In the context of the urinary bladder, acetylcholine released from parasympathetic nerves binds to M3 receptors on the detrusor muscle, initiating a signaling cascade that leads to muscle contraction.[4][5] By blocking this interaction, tarafenacin reduces involuntary bladder contractions, thereby alleviating the symptoms of OAB.[3][10]
The signaling pathway initiated by M3 receptor activation involves the Gq/11 family of G proteins. Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which is a key trigger for smooth muscle contraction.
M3 Muscarinic Receptor Signaling Pathway
Quantitative Data for Tarafenacin
The following table summarizes the available quantitative data for tarafenacin from a phase 2 clinical study.[1] This data is useful for establishing baseline efficacy and for comparison with novel compounds identified in HTS campaigns.
| Parameter | Tarafenacin 0.2 mg | Tarafenacin 0.4 mg | Placebo |
| Mean Change in Micturitions per 24h (from baseline to 12 weeks) | -1.92 ± 2.45 | -2.43 ± 2.21 | -1.77 ± 2.95 |
| Statistical Significance vs. Placebo (p-value) | 0.393 | 0.033 | N/A |
High-Throughput Screening Protocols
Two primary types of HTS assays are suitable for identifying M3 antagonists: competitive binding assays and functional assays.
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound to displace a known radiolabeled ligand from the M3 receptor.
Objective: To identify compounds that bind to the M3 muscarinic receptor.
Materials:
-
Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human M3 muscarinic receptor.
-
Radioligand: [³H]-Darifenacin or another suitable M3-selective radioligand.[11]
-
Test Compounds: Library of compounds to be screened.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail: For detection of radioactivity.
-
Microplates: 96- or 384-well plates.
-
Filtration System: To separate bound from free radioligand.
-
Liquid Scintillation Counter: To measure radioactivity.
Protocol:
-
Compound Plating: Dispense test compounds and control compounds (e.g., unlabeled tarafenacin or darifenacin (B195073) for positive control, vehicle for negative control) into the microplate wells.
-
Reagent Addition: Add the cell membranes and the radioligand to each well.
-
Incubation: Incubate the plates at room temperature for a specified period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the percent inhibition of radioligand binding for each test compound. Compounds that show significant inhibition are considered "hits."
Functional Calcium Mobilization Assay
This cell-based assay measures the ability of a test compound to inhibit the increase in intracellular calcium that occurs upon M3 receptor activation.[12]
Objective: To identify compounds that functionally antagonize the M3 muscarinic receptor.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human M3 muscarinic receptor.
-
Calcium-sensitive Fluorescent Dye: e.g., Fluo-4 AM or Fura-2 AM.
-
Agonist: A known M3 receptor agonist, such as carbachol (B1668302) or acetylcholine.
-
Test Compounds: Library of compounds to be screened.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Microplates: 96- or 384-well black-walled, clear-bottom plates.
-
Fluorescent Plate Reader: With automated injection capabilities (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating: Plate the M3-expressing cells into the microplates and culture overnight to allow for cell attachment.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye.
-
Compound Addition: Add the test compounds and control compounds (e.g., tarafenacin for positive control, vehicle for negative control) to the wells and incubate.
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescent plate reader. Inject the M3 agonist into the wells and simultaneously measure the change in fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence upon agonist addition reflects the increase in intracellular calcium. Calculate the inhibitory effect of the test compounds on this signal. Compounds that significantly reduce the agonist-induced calcium mobilization are identified as hits.
High-Throughput Screening Workflow
Conclusion
Tarafenacin serves as a valuable tool and benchmark compound in high-throughput screening assays aimed at the discovery of novel M3 muscarinic receptor antagonists. The protocols outlined in this document provide a framework for the design and implementation of robust and reliable screening campaigns. By employing these methods, researchers can efficiently identify and characterize new chemical entities with therapeutic potential for the treatment of overactive bladder and other conditions mediated by M3 receptor activity.
References
- 1. The efficacy and tolerability of tarafenacin, a new muscarinic acetylcholine receptor M3 antagonist in patients with overactive bladder; randomised, double-blind, placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Darifenacin - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Darifenacin Hydrobromide? [synapse.patsnap.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. assaygenie.com [assaygenie.com]
- 7. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nuvisan.com [nuvisan.com]
- 9. High-throughput Screening - TDC [tdcommons.ai]
- 10. Darifenacin (Enablex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 11. Characterisation of [3H]-darifenacin as a novel radioligand for the study of muscarinic M3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Tarafenacin D-tartrate in Overactive Bladder (OAB) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tarafenacin D-tartrate is a potent and highly selective antagonist of the muscarinic M3 receptor, a key mediator of bladder smooth muscle contraction.[1] Its selectivity for the M3 receptor over other muscarinic receptor subtypes, particularly the M2 receptor, suggests a favorable therapeutic window for the treatment of overactive bladder (OAB) with a potentially lower incidence of side effects associated with non-selective antagonists.[1] These application notes provide detailed protocols for utilizing this compound in preclinical OAB models to assess its efficacy and mechanism of action.
Mechanism of Action
Overactive bladder is characterized by involuntary contractions of the detrusor muscle during the bladder filling phase. Acetylcholine (ACh) released from parasympathetic nerves activates M3 muscarinic receptors on the detrusor smooth muscle, initiating a signaling cascade that leads to contraction. This compound competitively blocks this interaction, leading to relaxation of the bladder smooth muscle, increased bladder capacity, and a reduction in the frequency and urgency of urination.[1][2]
Signaling Pathway of M3 Receptor Antagonism by this compound
Caption: M3 receptor signaling cascade in detrusor muscle and its inhibition by this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound and a representative M3 selective antagonist, darifenacin (B195073).
Table 1: Receptor Binding Affinity and Selectivity
| Compound | Receptor | Ki (nM) | Selectivity (M3 vs. M2) | Reference |
| This compound | M3 | 0.19 | ~200-fold | [1] |
| Darifenacin | M3 | - | up to 59-fold | [3][4] |
Table 2: In Vitro Functional Activity
| Compound | Assay | IC50 | Reference |
| This compound | Carbachol-induced bladder contractions | Potent inhibition observed | [1] |
| Darifenacin | Carbachol-induced bladder contractions | - | [5] |
Table 3: In Vivo Efficacy in Animal Models (Representative Data)
| Species | Model | Treatment | Change in Bladder Capacity | Change in Voiding Frequency | Reference |
| Guinea Pig | Spontaneous Bladder Contractions | This compound (6.97 µg/kg i.v.) | - | 25% inhibition | [1] |
| Rat | OAB Model | Darifenacin | Increased | Decreased | [6] |
Table 4: Clinical Efficacy in OAB Patients (Phase 2)
| Treatment Group (12 weeks) | Mean Decrease in Micturitions/24h (from baseline) | p-value vs. Placebo | Reference |
| Tarafenacin 0.2 mg | -1.92 ± 2.45 | 0.393 | [7] |
| Tarafenacin 0.4 mg | -2.43 ± 2.21 | 0.033 | [7] |
| Placebo | -1.77 ± 2.95 | - | [7] |
Experimental Protocols
In Vitro Bladder Strip Contractility Assay
This protocol is designed to assess the inhibitory effect of this compound on agonist-induced contractions of isolated bladder smooth muscle strips.
Experimental Workflow: In Vitro Bladder Strip Contractility Assay
Caption: Workflow for assessing bladder strip contractility in vitro.
Materials:
-
This compound
-
Carbachol (B1668302) (or other muscarinic agonist)
-
Krebs solution (in mM: 118 NaCl, 4.7 KCl, 1.9 CaCl₂, 1.2 MgSO₄, 24.9 NaHCO₃, 1.2 KH₂PO₄, 11.7 dextrose)
-
Organ bath system with isometric force transducers
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
-
Rodent (e.g., rat or guinea pig)
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the rodent according to approved institutional guidelines.
-
Excise the urinary bladder and place it in cold Krebs solution.
-
Remove connective and adipose tissue.
-
Cut the bladder open longitudinally and prepare several parallel strips of detrusor muscle (approximately 2 mm wide and 8-10 mm long).
-
-
Experimental Setup:
-
Mount the bladder strips in organ baths containing Krebs solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an initial tension of 1 gram and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.
-
Assess the viability of the strips by inducing a contraction with a high concentration of KCl (e.g., 80 mM).
-
-
Antagonist Evaluation:
-
After a washout period, pre-incubate the bladder strips with varying concentrations of this compound or vehicle for a defined period (e.g., 30 minutes).
-
Generate a cumulative concentration-response curve for carbachol by adding the agonist in a stepwise manner.
-
Record the isometric tension generated at each concentration.
-
-
Data Analysis:
-
Express the contractile response to carbachol as a percentage of the maximum contraction induced by KCl.
-
Plot the concentration-response curves for carbachol in the presence and absence of this compound.
-
Calculate the IC₅₀ value for this compound (the concentration that inhibits 50% of the maximum carbachol-induced contraction).
-
In Vivo Cystometry in a Rat Model of OAB
This protocol describes the evaluation of this compound's effect on bladder function in anesthetized rats.
Experimental Workflow: In Vivo Cystometry in Rats
Caption: Workflow for in vivo cystometry in a rat model.
Materials:
-
This compound
-
Anesthetic (e.g., urethane)
-
Female Sprague-Dawley rats (250-300g)
-
Bladder catheter (e.g., PE-50 tubing)
-
Infusion pump
-
Pressure transducer and data acquisition system
-
Saline solution
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with urethane (B1682113) (1.2 g/kg, i.p. or s.c.).
-
Make a midline abdominal incision to expose the bladder.
-
Implant a catheter into the dome of the bladder and secure it with a purse-string suture.
-
Exteriorize the catheter and close the abdominal incision.
-
If administering the drug intravenously, cannulate a jugular or femoral vein.
-
-
Cystometry:
-
Connect the bladder catheter to a T-junction, with one arm connected to an infusion pump and the other to a pressure transducer.
-
Allow the animal to stabilize for 30-60 minutes.
-
Begin continuous infusion of saline into the bladder at a constant rate (e.g., 0.04 ml/min).
-
Record intravesical pressure continuously. Micturition will be observed as a sharp rise in pressure followed by the expulsion of urine.
-
Record several stable micturition cycles to establish baseline parameters.
-
-
Drug Administration and Recording:
-
Administer this compound or vehicle intravenously.
-
Continue the saline infusion and record cystometric parameters for a designated period post-administration.
-
-
Data Analysis:
-
Analyze the cystometrograms to determine the following parameters before and after drug administration:
-
Bladder Capacity: The volume of infused saline required to induce a micturition contraction.
-
Voiding Interval (Intercontraction Interval): The time between micturition contractions.
-
Micturition Pressure: The peak intravesical pressure during a micturition contraction.
-
Basal Pressure: The intravesical pressure just before a micturition contraction.
-
-
Compare the changes in these parameters between the this compound and vehicle-treated groups.
-
Conclusion
This compound is a valuable pharmacological tool for the investigation of OAB. Its high selectivity for the M3 receptor makes it an ideal candidate for preclinical studies aiming to understand the role of this receptor in bladder function and to evaluate novel therapeutic strategies for OAB. The protocols outlined above provide a framework for robust in vitro and in vivo characterization of this compound and similar compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Drugs Currently Undergoing Preclinical or Clinical Trials for the Treatment of Overactive Bladder: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. M2 muscarinic receptor contributes to contraction of the denervated rat urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparisons of urinary bladder responses to common antimuscarinics reveals unique effects of darifenacin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An investigation of dose titration with darifenacin, an M3-selective receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Darifenacin in the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Tarafenacin D-tartrate solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tarafenacin D-tartrate.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS, Tris). What should I do?
A1: this compound has very low aqueous solubility. Direct dissolution in aqueous buffers is often challenging and can result in precipitation. It is recommended to first dissolve the compound in an organic solvent before preparing aqueous solutions.
Recommended Procedure:
-
Prepare a stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO). It is soluble in DMSO at concentrations ≥ 100 mg/mL[1].
-
For your experiment, dilute the DMSO stock solution with your aqueous buffer to the final desired concentration.
Important Considerations:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is compatible with your assay and does not exceed a level that could affect your results (typically <0.5%).
-
Precipitation upon Dilution: If you observe precipitation when diluting the DMSO stock in your aqueous buffer, you may need to use a co-solvent system. Refer to the table and protocols below for validated solvent systems that enhance solubility.
-
Sonication: Gentle heating and/or sonication can aid in the dissolution of the compound if precipitation occurs during the preparation of the working solution[1].
Q2: I need to prepare a solution of this compound for an in vivo study, and the required concentration is not achievable in a simple aqueous buffer. What are my options?
A2: For in vivo studies requiring higher concentrations of this compound, several co-solvent and formulation strategies can be employed to improve solubility. Below are some established protocols that yield a clear solution of at least 2.5 mg/mL[1].
Data Presentation: Solubility of this compound
| Solvent/System | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (179.06 mM) | Use newly opened DMSO as it is hygroscopic[1]. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.48 mM) | A clear solution is obtained. Saturation is unknown[1]. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.48 mM) | A clear solution is obtained. Saturation is unknown[1]. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.48 mM) | A clear solution is obtained. Saturation is unknown[1]. |
Experimental Protocols
Protocol 1: Co-Solvent Formulation for In Vivo Administration
This protocol describes the preparation of a this compound solution using a co-solvent system suitable for parenteral administration.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final working solution, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300.
-
Mix the solution thoroughly until it is homogenous.
-
Add 50 µL of Tween-80 to the mixture and mix again until a clear solution is formed.
-
Add 450 µL of sterile saline to the mixture to bring the final volume to 1 mL.
-
The final concentration of this compound will be 2.5 mg/mL.
Protocol 2: Formulation with Cyclodextrin for Improved Aqueous Solubility
This protocol utilizes a cyclodextrin-based formulation to enhance the aqueous solubility of this compound.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final working solution, add 100 µL of the 25 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until a clear solution is obtained.
-
The final concentration of this compound will be 2.5 mg/mL.
Visualizations
Troubleshooting Workflow for this compound Solubility
Caption: A logical workflow for troubleshooting solubility issues with this compound.
M3 Muscarinic Receptor Signaling Pathway
This compound is a selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor. The diagram below illustrates the signaling pathway that is inhibited by this compound.
Caption: Simplified M3 muscarinic receptor signaling pathway inhibited by this compound.
References
Technical Support Center: Troubleshooting Darifenacin Off-Target Effects
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using Darifenacin (formerly referred to as Tarafenacin D-tartrate in the user query) and encountering potential off-target effects in their experiments. The following information is intended to help troubleshoot unexpected results and differentiate between on-target and off-target pharmacological activities.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: My in vivo animal model is exhibiting excessive anticholinergic side effects (e.g., severe dry mouth, constipation, blurred vision) at a dose that is supposed to be selective for the M3 receptor. Is this an off-target effect?
A1: While Darifenacin is selective for the M3 muscarinic receptor, it is not entirely specific and can interact with other muscarinic receptor subtypes, particularly at higher concentrations.[1] The observed side effects are characteristic of systemic anticholinergic activity, which can result from the blockade of M1, M2, and M3 receptors in various tissues.[2]
Troubleshooting Steps:
-
Dose-Response Analysis: Conduct a dose-response study to determine if the side effects are dose-dependent. A steep dose-response curve for the side effects may suggest off-target activity at higher concentrations.
-
Pharmacokinetic Analysis: Analyze the plasma and tissue concentrations of Darifenacin to ensure they are within the expected therapeutic range for M3 receptor antagonism. Higher than expected concentrations could lead to engagement of other muscarinic receptor subtypes.
-
Selective Antagonist Comparison: Compare the in vivo effects of Darifenacin with a non-selective muscarinic antagonist like atropine (B194438) and another M3-selective antagonist. This can help to dissect the contribution of M3 versus other muscarinic receptor blockades to the observed effects.
-
In Vitro Tissue Bath Studies: Use isolated tissues known to be rich in specific muscarinic receptor subtypes (e.g., rabbit vas deferens for M1, guinea pig atria for M2, guinea pig ileum for M3) to determine the functional potency of Darifenacin at each subtype.
Q2: In my cell-based assay using a cell line that only expresses the recombinant M3 receptor, I am observing a response that is not consistent with simple competitive antagonism. What could be the cause?
A2: Unexpected behavior in a well-defined in vitro system could be due to several factors:
Troubleshooting Steps:
-
Receptor Expression and Functionality:
-
Verify Receptor Expression: Confirm the expression level and localization of the M3 receptor in your cell line using techniques like Western blot, ELISA, or immunofluorescence.
-
Confirm Agonist Response: Ensure that your cells respond robustly and consistently to a known muscarinic agonist (e.g., carbachol, acetylcholine).
-
-
Assay Conditions:
-
Ligand Stability: Ensure the stability of Darifenacin in your assay medium over the course of the experiment.
-
Kinetic Artifacts: Consider the binding kinetics of Darifenacin. A slow binding antagonist might appear non-competitive in assays with short incubation times.[3]
-
-
Biased Signaling: Investigate the possibility of biased agonism/antagonism. Darifenacin might be acting as an antagonist for one signaling pathway (e.g., Gq-mediated calcium mobilization) but as an agonist or partial agonist for another (e.g., β-arrestin recruitment).[4] Functional assays that measure different downstream signaling events (e.g., calcium flux, cAMP production, ERK phosphorylation) can help to explore this.[4][5]
Q3: My results suggest that Darifenacin is interacting with a non-muscarinic receptor. How can I investigate this?
A3: While Darifenacin is known for its activity at muscarinic receptors, off-target interactions with other receptors, ion channels, or enzymes are possible, especially at higher concentrations.
Troubleshooting Steps:
-
Broad Panel Screening: The most comprehensive approach is to screen Darifenacin against a broad panel of receptors, ion channels, and enzymes. Commercial services are available for this purpose.
-
Literature Review: Conduct a thorough literature search for any reported interactions of Darifenacin or structurally similar compounds with other targets.
-
Competitive Binding Assays: If you have a hypothesis about a specific off-target receptor, perform competitive binding assays using a radiolabeled ligand for that receptor to determine Darifenacin's binding affinity.
-
Functional Assays for a Hypothesized Off-Target: If binding is confirmed, conduct a functional assay to determine if Darifenacin acts as an antagonist, agonist, or partial agonist at the off-target receptor.
Data Presentation
Table 1: Binding Affinities of Darifenacin for Human Muscarinic Receptor Subtypes
This table summarizes the binding affinities of Darifenacin for the five human muscarinic receptor subtypes (M1-M5). The data is presented as pKi values, which are the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
| Receptor Subtype | pKi | Selectivity Ratio (vs. M3) |
| M1 | 8.2 | 8-fold lower than M3 |
| M2 | 7.4 | 50-fold lower than M3 |
| M3 | 9.1 | - |
| M4 | 7.3 | 63-fold lower than M3 |
| M5 | 8.0 | 12-fold lower than M3 |
Note: Selectivity ratios are approximate and calculated from the pKi values.
Experimental Protocols
1. Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of Darifenacin for a specific muscarinic receptor subtype.
Methodology:
-
Preparation of Cell Membranes: Homogenize cells or tissues expressing the target muscarinic receptor subtype in a suitable buffer (e.g., Tris-HCl) and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add the cell membranes, a constant concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine), and varying concentrations of unlabeled Darifenacin.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Radioligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the Darifenacin concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
2. In Vitro Calcium Mobilization Assay
Objective: To assess the functional antagonist activity of Darifenacin at the M3 receptor.
Methodology:
-
Cell Culture: Culture a cell line stably expressing the human M3 muscarinic receptor (e.g., CHO-M3 or HEK-M3 cells).
-
Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Treatment: Pre-incubate the cells with varying concentrations of Darifenacin for a specific period.
-
Agonist Stimulation: Add a known muscarinic agonist (e.g., carbachol) at a concentration that elicits a submaximal response (EC80).
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader or a fluorescence microscope.
-
Data Analysis: Plot the agonist-induced calcium response as a percentage of the control response (agonist alone) against the logarithm of the Darifenacin concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualization
Caption: Darifenacin signaling pathway at the M3 muscarinic receptor.
Caption: Troubleshooting workflow for Darifenacin off-target effects.
References
- 1. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Technical Support Center: Tarafenacin D-tartrate Aqueous Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Tarafenacin D-tartrate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in an aqueous solution?
A1: Based on studies of structurally similar compounds, this compound is primarily susceptible to degradation through two main pathways: hydrolysis and oxidation.[1][2] Significant degradation has been observed under acidic hydrolytic and oxidative stress conditions.[2] Degradation can result in the formation of several impurities, including N-dealkylated, oxidized, and hydrolyzed forms of the parent molecule.[1]
Q2: How does pH affect the stability of this compound in an aqueous solution?
A2: The pH of the aqueous solution is a critical factor in the stability of this compound. Acidic conditions can lead to significant hydrolytic degradation.[2] For similar compounds, maximum stability is often observed in a pH range of 4 to 6.[3] The tartrate salt itself can also be influenced by pH, with changes in pH affecting the equilibrium of tartaric acid and its ions, which could potentially impact the stability of the salt form.[4][5]
Q3: What is the impact of temperature on the stability of this compound solutions?
A3: Elevated temperatures can accelerate the degradation of this compound. Thermal degradation studies on analogous compounds have been conducted, although in some cases, no significant degradation was observed over a 7-day period under specific thermal stress conditions.[6] However, as with most chemical reactions, it is generally recommended to store aqueous solutions of this compound at controlled room temperature or under refrigerated conditions to minimize degradation over time. Lower temperatures also decrease the solubility of tartrate salts, which can lead to precipitation.[7][8]
Q4: Are there any specific excipients that can help stabilize this compound in an aqueous solution?
A4: While specific data for this compound is limited, the use of certain excipients can potentially enhance its stability. For instance, antioxidants can be included to mitigate oxidative degradation. The use of buffering agents to maintain the pH within the optimal stability range (pH 4-6) is also crucial.[3] Additionally, complexing agents like cyclodextrins have been shown to improve the stability of other hydrophobic drugs susceptible to hydrolysis by forming inclusion complexes.[3]
Troubleshooting Guides
Issue 1: Rapid loss of this compound potency in a newly prepared aqueous solution.
Possible Cause: The pH of the solution may be outside the optimal stability range, likely in the acidic region, leading to rapid hydrolysis.
Troubleshooting Steps:
-
Verify Solution pH: Immediately measure the pH of your aqueous solution.
-
Adjust pH: If the pH is below 4, adjust it to the recommended range of 4-6 using an appropriate buffer system (e.g., phosphate (B84403) or acetate (B1210297) buffer).
-
Control Temperature: Ensure the solution is prepared and stored at a controlled, cool temperature to slow down any potential degradation.
-
Analytical Confirmation: Use a stability-indicating HPLC or UPLC method to confirm the presence of hydrolytic degradation products.
Issue 2: Appearance of unknown peaks in the chromatogram during stability testing.
Possible Cause: This could indicate the formation of degradation products due to oxidation or hydrolysis.
Troubleshooting Steps:
-
Forced Degradation Study: Perform a forced degradation study under various stress conditions (acid, base, oxidation, heat, light) to systematically identify the degradation products.[9]
-
Mass Spectrometry Analysis: Use LC-MS to identify the mass-to-charge ratio (m/z) of the unknown peaks and elucidate their structures. Known degradation products for similar molecules include oxidized, N-dealkylated, and hydrolyzed forms.[1]
-
Review Formulation Components: Evaluate if any of the excipients in your formulation could be contributing to the degradation (e.g., pro-oxidant impurities).
-
Implement Preventative Measures: If oxidative degradation is confirmed, consider adding an antioxidant to the formulation. If hydrolysis is the issue, ensure strict pH control.
Issue 3: Precipitation or crystal formation in the aqueous solution upon storage.
Possible Cause: The concentration of this compound may have exceeded its solubility limit at the storage temperature, or the tartrate salt may be precipitating.
Troubleshooting Steps:
-
Solubility Assessment: Determine the solubility of this compound in your specific aqueous medium at different temperatures.
-
Temperature Control: Store the solution at a temperature where the drug remains fully dissolved. Be aware that lower temperatures, while often better for chemical stability, can decrease the solubility of tartrate salts.[7][8]
-
pH Adjustment: The solubility of tartaric acid and its salts is pH-dependent.[4] Ensure the pH is not in a range that promotes the precipitation of the tartrate salt.
-
Consider Co-solvents: If solubility remains an issue, the addition of a pharmaceutically acceptable co-solvent may be necessary.
Data Presentation
Table 1: Summary of Forced Degradation Studies on a Structurally Similar Compound (Darifenacin)
| Stress Condition | Duration | Observation | Reference |
| Acid Hydrolysis | 48 hours | Significant degradation | [2][6] |
| Base Hydrolysis | 48 hours | No significant degradation | [6] |
| Oxidation | 48 hours | Significant degradation | [2][6] |
| Thermal | 7 days | No significant degradation | [6] |
| Photolytic | 7 days | No significant degradation | [6] |
Experimental Protocols
Protocol 1: Stability-Indicating UPLC Method for this compound and its Degradation Products
This protocol is adapted from methods developed for structurally similar compounds.[1]
-
Chromatographic System: Ultra-Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA) detector.
-
Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient mixture of a buffer (e.g., 10 mM sodium phosphate, pH 3.5) and acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a suitable diluent. For forced degradation studies, subject the stock solution to stress conditions (e.g., add acid, base, or an oxidizing agent and heat as required), then neutralize and dilute to the appropriate concentration for injection.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Mix the drug solution with an equal volume of 1N HCl and keep at 60°C for a specified duration.
-
Base Hydrolysis: Mix the drug solution with an equal volume of 1N NaOH and keep at 60°C for a specified duration.
-
Oxidative Degradation: Treat the drug solution with 3-30% hydrogen peroxide at room temperature for a specified duration.
-
Thermal Degradation: Store the drug solution at an elevated temperature (e.g., 70-80°C) for a specified duration.
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) for a specified duration.
-
Analysis: Following exposure to the stress conditions, neutralize the samples if necessary, and analyze using the validated stability-indicating UPLC method.
Visualizations
Caption: Primary degradation pathways of this compound in aqueous solution.
Caption: Troubleshooting workflow for addressing potency loss in this compound solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of a Stability-Indicating RP-HPLC Method for Determination of Darifenacin Hydrobromide in Bulk Drugs [scirp.org]
- 3. Stability characterization, kinetics and mechanism of tacrolimus degradation in cyclodextrin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research progress of tartaric acid stabilization on wine characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enartis.com [enartis.com]
- 6. tsijournals.com [tsijournals.com]
- 7. perennia.ca [perennia.ca]
- 8. researchgate.net [researchgate.net]
- 9. globalresearchonline.net [globalresearchonline.net]
managing experimental variability with Tarafenacin D-tartrate
Welcome to the technical support center for Tarafenacin D-tartrate. This resource is designed to assist researchers, scientists, and drug development professionals in managing experimental variability and achieving reproducible results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly selective M3 muscarinic receptor antagonist.[1] Its primary mechanism of action is to competitively block the binding of the endogenous neurotransmitter, acetylcholine, to M3 muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically signal through the Gq protein pathway, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[2] By inhibiting this pathway, this compound can modulate various physiological processes, including smooth muscle contraction.
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To ensure the integrity of the compound, it is advisable to store it in a sealed container, away from moisture.[1]
Q3: I am observing high variability in my cell-based assay results. What are the common causes?
High variability in cell-based assays can stem from several factors:
-
Cell Health and Passage Number: Ensure that cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range. Senescent or unhealthy cells can exhibit altered receptor expression and signaling.
-
Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates is a common source of variability. Ensure thorough mixing of the cell suspension before and during plating.
-
Reagent Preparation: Inconsistent preparation of ligand dilutions, buffers, and other reagents can introduce significant errors. Prepare fresh dilutions for each experiment from a concentrated stock.
-
Assay Conditions: Variations in incubation times, temperature, and CO2 levels can impact cellular responses. Standardize these parameters across all experiments.
-
Mycoplasma Contamination: Mycoplasma infection can alter cellular physiology and lead to unreliable data. Regularly test your cell cultures for contamination.
Q4: My this compound solution appears to have precipitated. What should I do?
If you observe precipitation in your this compound solution, gentle warming and/or sonication can be used to aid dissolution.[1] For in vivo studies, it is recommended to prepare the working solution fresh on the day of the experiment.[1]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in functional assays (e.g., Calcium Flux Assay)
| Potential Cause | Troubleshooting Step |
| Cell Density Variation | Optimize and standardize the cell seeding density. Ensure a homogenous cell suspension during plating. |
| Agonist Concentration | Use a consistent concentration of the agonist (e.g., carbachol) that elicits a submaximal response (EC80) for antagonist inhibition curves. |
| Incubation Times | Ensure consistent pre-incubation time with this compound before adding the agonist. |
| Dye Loading Issues (for fluorescent assays) | Optimize dye loading concentration and incubation time. Ensure complete de-esterification of AM-ester dyes. |
| Signal Detection Window | Ensure that the signal is read at the peak of the response and that the reading window is consistent across all plates. |
Problem 2: High background signal in a competitive binding assay
| Potential Cause | Troubleshooting Step |
| Nonspecific Binding of Radioligand | Include a nonspecific binding control (excess unlabeled ligand) to determine the level of background. Consider using a different radioligand or optimizing the buffer composition (e.g., adding BSA). |
| Filter Binding | Pre-soak filters in buffer or a blocking agent like polyethyleneimine (PEI) to reduce radioligand binding to the filter itself. |
| Insufficient Washing | Increase the number of wash steps and/or the volume of ice-cold wash buffer to effectively remove unbound radioligand. |
| Receptor Preparation | Ensure proper homogenization and washing of cell membranes to remove endogenous ligands. |
Data Presentation
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Receptor | Species | Assay Type | Reference |
| Ki | 0.19 nM | M3 Muscarinic | Not Specified | Radioligand Binding | [1] |
| Selectivity | ~200-fold over M2 | M3 vs M2 | Not Specified | Radioligand Binding | [1] |
Note: This table will be updated as more quantitative data becomes available.
Experimental Protocols
Detailed Protocol: Intracellular Calcium Mobilization Assay Using Fura-2 AM
This protocol is designed to measure the inhibitory effect of this compound on M3 muscarinic receptor-mediated calcium mobilization in a cell line endogenously or recombinantly expressing the human M3 receptor.
Materials:
-
This compound
-
M3 receptor-expressing cells (e.g., CHO-M3, HEK-M3)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Carbachol (or other suitable muscarinic agonist)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
DMSO
-
Black-walled, clear-bottom 96-well plates
-
Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm)
Workflow Diagram:
Caption: Workflow for the intracellular calcium mobilization assay.
Procedure:
-
Cell Plating:
-
The day before the assay, seed M3 receptor-expressing cells into a black-walled, clear-bottom 96-well plate at an optimized density to achieve 80-90% confluency on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM stock solution (e.g., 1 mM in high-quality anhydrous DMSO).
-
On the day of the assay, prepare the loading buffer: HBSS with 20 mM HEPES, 2.5 mM probenecid (B1678239) (optional, to prevent dye leakage), and 0.02% Pluronic F-127.
-
Dilute the Fura-2 AM stock solution into the loading buffer to a final concentration of 2-5 µM.
-
Aspirate the culture medium from the cells and add 100 µL of the Fura-2 AM loading solution to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Aspirate the loading solution and wash the cells twice with 100 µL of HBSS with 20 mM HEPES.
-
Add 100 µL of HBSS with 20 mM HEPES to each well and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Compound Addition and Fluorescence Measurement:
-
Prepare serial dilutions of this compound in HBSS with 20 mM HEPES at 2x the final desired concentration.
-
Add 100 µL of the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
Prepare the agonist (e.g., carbachol) solution in HBSS with 20 mM HEPES at 5x the final desired concentration (typically the EC80 concentration).
-
Set the fluorescence plate reader to measure the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm.
-
Add 50 µL of the agonist solution to each well and immediately begin reading the fluorescence signal every 1-2 seconds for at least 2-3 minutes.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (F340/F380) for each time point.
-
Determine the peak response for each well.
-
Plot the peak response against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.
-
Mandatory Visualizations
M3 Muscarinic Receptor Signaling Pathway
Caption: Simplified signaling pathway of the M3 muscarinic receptor.
Troubleshooting Logic for Low Signal in a Functional Assay
Caption: Troubleshooting flowchart for low signal in functional assays.
References
potential interference of Tarafenacin with fluorescent assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who may encounter potential interference from Tarafenacin in fluorescence-based assays. The following resources are designed to help identify the source of interference and implement effective solutions to ensure data accuracy.
Frequently Asked Questions (FAQs)
Q1: What is Tarafenacin and how does it work?
Tarafenacin is a selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor (M3R).[1] M3Rs are G protein-coupled receptors that, when activated by acetylcholine, trigger a signaling cascade resulting in smooth muscle contraction and other cellular responses.[2][3] By blocking this receptor, Tarafenacin inhibits these downstream effects.[1]
Q2: Could Tarafenacin's chemical structure interfere with my fluorescent assay?
Tarafenacin has the chemical formula C21H20F4N2O2 and possesses aromatic ring structures.[4] Molecules with such structures have the potential to exhibit intrinsic fluorescence (autofluorescence) or to quench the fluorescence of other molecules (fluorophores) used in an assay.[5][6][7] This interference can lead to false-positive or false-negative results.
Q3: What are the primary ways Tarafenacin might interfere with a fluorescent assay?
There are two main types of direct interference to consider:
-
Autofluorescence: Tarafenacin itself may absorb light at the excitation wavelength of your assay's fluorophore and emit light in the same detection range, leading to an artificially high signal.[7]
-
Fluorescence Quenching: Tarafenacin may absorb the light emitted by your fluorophore, reducing the signal detected and potentially masking a true positive result. This is also known as the "inner filter effect".[5][7]
Additionally, there is the potential for biological interference , where Tarafenacin's antagonism of M3 receptors could affect cellular pathways that are being measured by a fluorescent reporter.
Troubleshooting Guides
Issue 1: I'm observing an unexpected increase in fluorescence in the presence of Tarafenacin.
This could be due to the autofluorescence of Tarafenacin.
Troubleshooting Protocol: Autofluorescence Check
Objective: To determine if Tarafenacin is autofluorescent at the wavelengths used in your assay.
Materials:
-
Tarafenacin stock solution
-
Assay buffer
-
Multi-well plate (preferably black, low-binding)
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of Tarafenacin in the assay buffer at the same concentrations used in your main experiment.
-
Include wells with assay buffer only as a blank control.
-
Read the plate using the same excitation and emission wavelengths as your primary assay.
Data Interpretation:
| Observation | Interpretation |
| Concentration-dependent increase in fluorescence in wells with Tarafenacin alone. | Tarafenacin is autofluorescent at your assay's wavelengths. |
| No significant difference in fluorescence between Tarafenacin wells and the buffer blank. | Autofluorescence of Tarafenacin is unlikely to be the cause of interference. |
Mitigation Strategies for Autofluorescence:
-
Spectral Shift: If possible, switch to a fluorophore that has excitation and emission wavelengths outside of Tarafenacin's fluorescence profile. You will first need to determine the excitation and emission spectra of Tarafenacin.
-
Background Subtraction: If the autofluorescence is moderate and consistent, you can subtract the signal from control wells containing only Tarafenacin at the corresponding concentrations.[6]
-
Assay Re-design: Consider using a non-fluorescence-based detection method, such as luminescence or absorbance, as an orthogonal approach.[5]
Issue 2: My fluorescence signal is decreasing in the presence of Tarafenacin, even in my positive controls.
This suggests that Tarafenacin may be quenching the fluorescence of your reporter.
Troubleshooting Protocol: Quenching Assay
Objective: To assess if Tarafenacin quenches the signal of your assay's fluorophore.
Materials:
-
Tarafenacin stock solution
-
Your assay's fluorophore (or a fluorescently labeled substrate/product)
-
Assay buffer
-
Multi-well plate
-
Fluorescence plate reader
Procedure:
-
Prepare a constant, known concentration of your fluorophore in the assay buffer.
-
Add a serial dilution of Tarafenacin to these wells.
-
Include control wells with the fluorophore and buffer only.
-
Incubate for a short period to allow for any interactions.
-
Measure the fluorescence intensity.
Data Interpretation:
| Observation | Interpretation |
| Concentration-dependent decrease in fluorescence in the presence of Tarafenacin. | Tarafenacin is quenching your fluorophore. |
| No significant change in fluorescence. | Quenching by Tarafenacin is unlikely. |
Mitigation Strategies for Quenching:
-
Reduce Compound Concentration: Use the lowest effective concentration of Tarafenacin in your experiments.
-
Change Fluorophore: Some fluorophores are more resistant to quenching than others.
-
Modify Assay Format: Decrease the path length of the light by using a lower assay volume.[7]
Experimental Workflows and Signaling Pathways
To aid in troubleshooting, the following diagrams illustrate a logical workflow for identifying interference and the signaling pathway affected by Tarafenacin.
References
- 1. Darifenacin | C28H30N2O2 | CID 444031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Tarafenacin | C21H20F4N2O2 | CID 25147683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Metabolic Degradation of Tarafenacin in Liver Microsomes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the metabolic degradation of Tarafenacin using liver microsomes. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a liver microsomal stability assay for a compound like Tarafenacin?
A1: The primary purpose is to determine the in vitro intrinsic clearance (CLint) of Tarafenacin.[1][2] This assay helps to predict how quickly the liver will metabolize the drug, which is a critical parameter in early drug discovery for forecasting in vivo pharmacokinetic properties such as oral bioavailability and systemic clearance.[2][3] The liver is the main site of drug metabolism, and cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes, are responsible for the metabolism of a majority of marketed drugs.[1][3]
Q2: Which enzyme families are most likely involved in the metabolism of Tarafenacin in liver microsomes?
A2: Based on the metabolism of structurally similar compounds like Darifenacin (B195073), the primary enzymes involved in the initial metabolic steps (Phase I metabolism) are the Cytochrome P450 (CYP) enzymes, particularly isoforms CYP3A4 and CYP2D6.[4][5][6] Liver microsomes are enriched with these enzymes.[3] Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs), may also be involved in subsequent conjugation reactions, although their activity in standard microsomal assays requires specific cofactors and conditions.[1][7]
Q3: What are the essential components of a Tarafenacin liver microsomal stability assay?
A3: A typical assay includes:
-
Liver microsomes: Subcellular fractions from the liver containing drug-metabolizing enzymes.[1][2]
-
Tarafenacin: The test compound.
-
NADPH: A necessary cofactor to initiate the enzymatic reactions of CYPs.[1][8]
-
Buffer solution: To maintain a physiological pH.
-
Internal standard: For accurate quantification during LC-MS/MS analysis.[1]
-
Acetonitrile or other organic solvent: To terminate the reaction.[1]
Q4: How is the metabolic stability of Tarafenacin quantified and expressed?
A4: Metabolic stability is typically expressed as the in vitro half-life (t½) and the intrinsic clearance (CLint). The disappearance of Tarafenacin over time is monitored by LC-MS/MS.[1] The rate of disappearance is used to calculate the half-life, which is then used to determine the intrinsic clearance. These values can be categorized as low, medium, or high to rank-order compounds.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or very slow degradation of Tarafenacin observed. | 1. Inactive Microsomes: The enzymatic activity of the liver microsomes may be compromised due to improper storage or handling. 2. Missing Cofactor: NADPH was not added or was degraded. 3. Incorrect Assay Conditions: Sub-optimal pH, temperature, or incubation time. 4. Tarafenacin is not metabolized by CYPs: The compound may be cleared by other pathways not present or active in this in vitro system (e.g., non-CYP enzymes, direct excretion).[1][9] | 1. Run a positive control: Use a compound with known high clearance (e.g., testosterone, verapamil) to verify microsomal activity. Ensure microsomes have been stored at -80°C and thawed on ice. 2. Prepare fresh NADPH solution: Keep NADPH solution on ice and use it promptly. Include a "minus-cofactor" control to confirm NADPH-dependent metabolism. 3. Verify experimental parameters: Ensure the incubator is at 37°C and the buffer pH is correct (typically pH 7.4). Extend incubation times if necessary. 4. Consider other metabolic pathways: If CYP-mediated metabolism is ruled out, investigate other enzyme systems (e.g., UGTs, SULTs) or cellular models like hepatocytes.[10] |
| High variability between replicate experiments. | 1. Pipetting Errors: Inaccurate dispensing of microsomes, Tarafenacin, or NADPH. 2. Inconsistent Incubation Times: Variation in the timing of reaction initiation and termination. 3. Poor Mixing: Inadequate mixing of the reaction components. 4. Analytical Variability: Issues with the LC-MS/MS method. | 1. Calibrate pipettes regularly: Use precise pipetting techniques. 2. Use a multichannel pipette or automated liquid handler: This ensures simultaneous starting and stopping of reactions. 3. Gently vortex or mix the incubation plate: Ensure a homogenous reaction mixture. 4. Check the internal standard response: Ensure consistent internal standard signal across all samples. Re-evaluate the analytical method for robustness. |
| Calculated in vitro clearance significantly under-predicts in vivo clearance. | 1. Metabolism by non-microsomal enzymes: Significant metabolism may be occurring via cytosolic enzymes (e.g., aldehyde oxidase) or Phase II enzymes not fully active in the standard microsomal assay.[1][2] 2. Extrahepatic metabolism: Other tissues like the intestine or kidney may contribute to Tarafenacin's metabolism.[1] 3. Other clearance mechanisms: Renal excretion of the parent drug may be a major route of elimination.[1] | 1. Use liver S9 fractions or hepatocytes: These systems contain both microsomal and cytosolic enzymes.[2] To investigate Phase II metabolism in microsomes, add the appropriate cofactors (e.g., UDPGA for UGTs) and a pore-forming agent like alamethicin.[1][7] 2. Perform stability assays with intestinal or kidney microsomes. 3. Conduct further in vivo studies: To determine the contribution of different clearance pathways. |
| Matrix effects observed in LC-MS/MS analysis. | 1. Interference from microsomal components: Lipids and proteins in the microsomal matrix can suppress or enhance the ionization of Tarafenacin. 2. Insufficient sample cleanup: The protein precipitation step may not be adequate. | 1. Optimize the sample preparation: Use a protein precipitation plate and ensure complete precipitation. Consider solid-phase extraction (SPE) for cleaner samples. 2. Adjust chromatographic conditions: Modify the LC gradient to better separate Tarafenacin from interfering matrix components. 3. Use a stable isotope-labeled internal standard: This can help to compensate for matrix effects. |
Experimental Protocols
Standard Liver Microsomal Stability Assay Protocol
This protocol is for determining the rate of metabolic degradation of Tarafenacin.
1. Reagent Preparation:
-
Phosphate (B84403) Buffer (100 mM, pH 7.4): Prepare and warm to 37°C.
-
Tarafenacin Stock Solution (10 mM in DMSO): Prepare a concentrated stock solution.
-
Working Solution (1 µM Tarafenacin): Dilute the stock solution in phosphate buffer.
-
Liver Microsomes (e.g., Human, Rat): Thaw on ice. Dilute to a working concentration of 0.5 mg/mL in cold phosphate buffer.
-
NADPH Regenerating System or 1 mM NADPH Solution: Prepare fresh in cold phosphate buffer just before use.
-
Positive Control (e.g., 1 µM Verapamil): Prepare in buffer.
-
Termination Solution: Acetonitrile containing an appropriate internal standard (e.g., 100 nM Tolbutamide).
2. Incubation Procedure:
-
Pre-warm a 96-well plate containing the Tarafenacin working solution and positive control at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed, diluted liver microsomes followed immediately by the NADPH solution.
-
The final incubation mixture should contain:
-
Tarafenacin: 1 µM
-
Liver Microsomal Protein: 0.5 mg/mL
-
NADPH: 1 mM
-
Final DMSO concentration: < 0.25%
-
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding an excess volume (e.g., 2x) of cold termination solution to the respective wells.[1]
3. Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the remaining concentration of Tarafenacin at each time point.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of Tarafenacin remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
Visualizations
Signaling Pathway: Major Metabolic Routes of Tarafenacin
Caption: Predicted metabolic pathways for Tarafenacin in the liver.
Experimental Workflow: Liver Microsomal Stability Assay
Caption: Workflow for a typical liver microsomal stability experiment.
Logical Relationship: Troubleshooting High Variability
Caption: Decision tree for troubleshooting high experimental variability.
References
- 1. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of cytochrome P450 3A4 with cannabinoids and the drug darifenacin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of inhibitory effects on major human cytochrome P450 enzymes by spasmolytics used in the treatment of overactive bladder syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Metabolic assessment in liver microsomes by co-activating cytochrome P450s and UDP-glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An unexpected pathway for the metabolic degradation of 1,3-dialkyl-3-acyltriazenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioivt.com [bioivt.com]
- 10. admescope.com [admescope.com]
Technical Support Center: Tarafenacin (Darifenacin) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Tarafenacin (assumed to be Darifenacin) in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with Darifenacin.
Question: I am not observing the expected inhibitory effect of Darifenacin on cell proliferation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Concentration | Verify the concentration of your Darifenacin stock solution. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Concentrations around 10 µM have been shown to reduce viability in cell lines like HT29 and SW480.[1] |
| Cell Line Insensitivity | Confirm that your cell line expresses the M3 muscarinic receptor (M3R).[1] If M3R expression is low or absent, Darifenacin will not have a direct effect. Consider using a positive control cell line known to express M3R. |
| Degradation of Darifenacin | Ensure proper storage of Darifenacin stock solutions, typically at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Assay Interference | The chosen proliferation assay (e.g., MTT, XTT) may be susceptible to interference by the drug vehicle (e.g., DMSO) or Darifenacin itself. Run appropriate vehicle controls and consider using an alternative proliferation assay, such as direct cell counting or a BrdU incorporation assay.[1] |
| Suboptimal Incubation Time | The inhibitory effects of Darifenacin may be time-dependent. Perform a time-course experiment to identify the optimal incubation period for observing the desired effect. |
Question: My Western blot results for downstream signaling pathways (e.g., p38, ERK1/2, Akt) are inconsistent after Darifenacin treatment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Timing of Cell Lysis | The phosphorylation state of signaling proteins can be transient. Optimize the time point for cell lysis after Darifenacin treatment. A time-course experiment (e.g., 5, 15, 30, 60 minutes) is recommended to capture the peak of inhibition.[1][2] |
| Basal Pathway Activity | If the basal activity of the signaling pathway in your cells is low, the inhibitory effect of Darifenacin may be difficult to detect. Consider stimulating the pathway with a muscarinic agonist like acetylcholine (B1216132) (ACh) before or concurrently with Darifenacin treatment to observe a more robust inhibitory effect.[1] |
| Antibody Quality | Ensure the primary antibodies used for Western blotting are specific and validated for the target proteins. Use appropriate positive and negative controls to verify antibody performance. |
| Loading Controls | Use reliable loading controls (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes. |
| Off-Target Effects | While Darifenacin is selective for the M3 receptor, off-target effects at high concentrations cannot be ruled out.[3][4][5] If results are consistently unexpected, consider using another M3 receptor antagonist as a control to confirm that the observed effects are M3R-mediated. |
Frequently Asked Questions (FAQs)
What is the mechanism of action of Darifenacin?
Darifenacin is a competitive and selective antagonist of the M3 muscarinic acetylcholine receptor (M3R).[3][4][5] By blocking the binding of acetylcholine to the M3R, it inhibits downstream signaling pathways involved in processes such as smooth muscle contraction and cell proliferation.[1]
What are the known off-target effects of Darifenacin?
While Darifenacin has a higher affinity for the M3 receptor compared to other muscarinic receptor subtypes (M1, M2, M4, M5), it is not entirely specific.[3][4] At higher concentrations, it may interact with other receptors or ion channels. For example, some studies have shown that Darifenacin can influence non-muscarinic pathways in urinary bladder tissue.[6] Researchers should be aware of potential off-target effects, especially when using high concentrations of the compound.
What are common artifacts to be aware of in cell-based assays with Darifenacin?
-
Vehicle Effects: The solvent used to dissolve Darifenacin, typically DMSO, can have independent effects on cell viability and signaling. Always include a vehicle-only control in your experiments.
-
Assay Interference: Darifenacin may interfere with the reagents or detection methods of certain assays. For example, it could have an effect on the metabolic activity measured in viability assays like MTT. It is crucial to run appropriate controls, such as a cell-free assay with Darifenacin, to rule out direct interference.
-
Protopathic Bias in Clinical Data Interpretation: In studies analyzing patient data, be aware of protopathic bias. For instance, an initial increase in bladder or prostate cancer diagnoses after starting Darifenacin treatment may be due to the drug being prescribed for urinary symptoms caused by an undiagnosed cancer, rather than the drug causing the cancer.[7]
What signaling pathways are known to be affected by Darifenacin?
Darifenacin, by blocking the M3 receptor, has been shown to inhibit the acetylcholine-induced phosphorylation of several downstream signaling molecules, including:
Inhibition of these pathways can lead to reduced cell viability, proliferation, and invasion in certain cancer cell lines.[1][2]
Experimental Protocols
Protocol: Cell Viability (MTT) Assay for Darifenacin Treatment
This protocol provides a general framework for assessing the effect of Darifenacin on the viability of adherent cancer cell lines.
Materials:
-
Adherent cancer cell line (e.g., HT-29, SW480)[1]
-
Complete cell culture medium
-
Darifenacin hydrobromide
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Darifenacin Treatment:
-
Prepare a stock solution of Darifenacin in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of Darifenacin in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50 µM).[1][8]
-
Include a vehicle control (medium with the same concentration of DMSO as the highest Darifenacin concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared Darifenacin dilutions or control solutions.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[8]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the Darifenacin concentration to generate a dose-response curve and determine the GI50 (concentration that causes 50% inhibition of cell growth).[8]
-
Visualizations
Caption: Darifenacin inhibits M3R-mediated signaling pathways.
Caption: A logical workflow for troubleshooting Darifenacin experiments.
References
- 1. Blockage of Cholinergic Signaling via Muscarinic Acetylcholine Receptor 3 Inhibits Tumor Growth in Human Colorectal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. urotoday.com [urotoday.com]
- 7. Cancer Incidence after Initiation of Antimuscarinic Medications for Overactive Bladder in the United Kingdom: Evidence for Protopathic Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Darifenacin: a promising chitinase 3-like 1 inhibitor to tackle drug resistance in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Consistent Results with Tarafenacin D-tartrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results with Tarafenacin D-tartrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as SVT-40776 D-tartrate) is a highly selective M3 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1] Its mechanism of action involves competitively blocking the binding of acetylcholine to M3 receptors, thereby inhibiting downstream signaling pathways. M3 receptors are Gq-coupled proteins that, upon activation, stimulate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), resulting in various cellular responses, such as smooth muscle contraction.
Q2: What are the primary research applications for this compound?
Given its high selectivity for the M3 receptor, this compound is primarily used in research to:
-
Investigate the role of M3 receptors in various physiological processes, particularly in the urinary bladder, salivary glands, and lungs.
-
Characterize the efficacy and selectivity of new M3 receptor antagonists.
-
Serve as a reference compound in in vitro and in vivo models of diseases where M3 receptor activity is implicated, such as overactive bladder (OAB).
Q3: How should I store and handle this compound to ensure its stability?
To maintain the integrity of this compound, it is crucial to adhere to the following storage recommendations:
-
Solid Form: Store at 4°C in a tightly sealed container, protected from moisture.
-
Stock Solutions: Once dissolved, aliquot the solution to avoid repeated freeze-thaw cycles. For stock solutions in DMSO, storage at -20°C for up to one month or -80°C for up to six months is recommended.[1]
Q4: My this compound is precipitating in my experimental media. What should I do?
Precipitation is a common issue with hydrophobic compounds. Please refer to the detailed "Troubleshooting Guide for this compound Precipitation" below for a step-by-step approach to resolving this issue.
Quantitative Data Summary
The following tables provide key quantitative data for this compound to aid in experimental design and data interpretation.
Table 1: Receptor Binding Affinity of Tarafenacin
| Receptor Subtype | Ki (nM) | Selectivity (fold vs. M2) |
| M3 | 0.19 | ~200 |
| M2 | ~38 | 1 |
Data sourced from MedChemExpress.[1]
Table 2: In Vivo Activity of Tarafenacin (SVT-40776)
| Animal Model | Effect | Dose |
| Guinea Pig | 25% inhibition of spontaneous bladder contractions | 6.97 µg/kg (i.v.) |
Data sourced from MedChemExpress.[1]
Troubleshooting Guides
Troubleshooting Guide for this compound Precipitation
If you are observing precipitation of this compound in your aqueous experimental media, follow these steps to diagnose and resolve the issue.
Troubleshooting Inconsistent Results in Functional Assays
Variability in functional assay results can arise from multiple factors. This guide provides a logical approach to identifying and mitigating these issues.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Objective: To prepare a high-concentration stock solution and subsequent working solutions for in vitro assays.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure for 10 mM Stock Solution:
-
This compound has a molecular weight of 558.48 g/mol .
-
To prepare a 10 mM stock solution, weigh out 5.58 mg of this compound.
-
Add 1 mL of anhydrous DMSO to the solid.
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.
Procedure for Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution in your assay buffer or cell culture medium to achieve the desired final concentrations.
-
It is critical to ensure that the final concentration of DMSO in the assay does not exceed a level that affects cell viability or the assay readout (typically ≤0.5%).
M3 Receptor Functional Assay: Calcium Flux
Objective: To determine the potency of this compound in inhibiting agonist-induced calcium mobilization in cells expressing the M3 receptor.
Materials:
-
Cell line stably expressing the human M3 muscarinic receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium (e.g., DMEM/F12)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Muscarinic agonist (e.g., Carbachol)
-
This compound working solutions
-
96- or 384-well black-walled, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Experimental Workflow:
Procedure:
-
Cell Plating: Seed the M3-expressing cells into 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.
-
Dye Loading: Prepare a loading solution of the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127) in assay buffer. Remove the cell culture medium and add the dye loading solution to each well. Incubate for 45-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.
-
Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Initiate reading and inject a pre-determined concentration of the agonist (e.g., carbachol (B1668302) at its EC80) into each well. Record the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Mandatory Visualizations
M3 Muscarinic Receptor Signaling Pathway
References
Validation & Comparative
Tarafenacin D-tartrate vs. Solifenacin: An In Vitro M3 Receptor Selectivity Comparison
For researchers, scientists, and drug development professionals, understanding the nuanced differences in receptor selectivity between pharmacologically similar compounds is critical for predicting efficacy and potential side effects. This guide provides a comparative analysis of the in vitro M3 muscarinic receptor selectivity of tarafenacin (B1681926) D-tartrate and solifenacin (B1663824), two antagonists developed for the treatment of overactive bladder (OAB).
While both tarafenacin and solifenacin are recognized as M3 receptor antagonists, a direct in vitro comparison of their binding affinities and selectivity profiles is hampered by the limited availability of public data for tarafenacin D-tartrate. In contrast, the selectivity of solifenacin has been well-characterized in multiple studies. This guide will present the available quantitative data for solifenacin, outline the standard experimental protocols used to determine muscarinic receptor selectivity, and provide relevant pathway and workflow diagrams.
Quantitative Comparison of Receptor Affinity
For solifenacin, in vitro radioligand binding assays using Chinese Hamster Ovary (CHO-K1) cells stably expressing human recombinant muscarinic receptors have established its affinity profile. The data consistently demonstrates a higher affinity for the M3 receptor subtype compared to other muscarinic receptors.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | M3 vs M1 Selectivity Ratio | M3 vs M2 Selectivity Ratio |
| Solifenacin | 26[1][2] | 170[1][2] | 12[1][2] | 110[1] | 31[1] | 2.2 | 14.2 |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Selectivity ratio is calculated as Ki (subtype) / Ki (M3).
Experimental Protocols
The determination of in vitro muscarinic receptor selectivity typically involves competitive radioligand binding assays. The following is a generalized protocol based on standard methodologies.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound, solifenacin) for each of the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell Lines: CHO-K1 cells stably expressing individual human recombinant M1, M2, M3, M4, or M5 receptors.
-
Radioligand: A non-selective muscarinic antagonist radiolabeled with tritium, such as [N-methyl-³H]-scopolamine ([³H]NMS).
-
Test Compounds: this compound and solifenacin of known concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled, non-selective antagonist, such as atropine (B194438) (1 µM).
-
Assay Buffer: Typically a buffered solution such as HEPES, pH 7.4.
-
Instrumentation: Scintillation counter for measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the CHO-K1 cells expressing a specific muscarinic receptor subtype to prepare cell membranes.
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand ([³H]NMS) and varying concentrations of the test compound.
-
Competition: The test compound will compete with the radioligand for binding to the muscarinic receptors.
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the bound from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity of the bound radioligand on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Cheng-Prusoff Correction: The Cheng-Prusoff equation is used to convert the IC50 value to a Ki value, which is a measure of the affinity of the competing ligand for the receptor, independent of the radioligand concentration.[1]
M3 Muscarinic Receptor Signaling Pathway
The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq family of G proteins. Activation of this pathway leads to the contraction of smooth muscle, such as that found in the urinary bladder.
Caption: M3 Muscarinic Receptor Signaling Pathway.
Experimental Workflow for In Vitro Selectivity Assay
The following diagram illustrates the typical workflow for determining the in vitro selectivity of a compound for muscarinic receptors.
Caption: Experimental workflow for selectivity assay.
Conclusion
Based on the available in vitro data, solifenacin demonstrates a clear preference for the M3 muscarinic receptor over the M2 subtype, with more moderate selectivity over the M1, M4, and M5 subtypes. This M3 selectivity is considered a key factor in its therapeutic efficacy for overactive bladder, as the M3 receptor is the primary mediator of bladder smooth muscle contraction.
A definitive quantitative comparison of the in vitro M3 receptor selectivity of this compound and solifenacin is not possible at this time due to the absence of published binding affinity data for tarafenacin. Further research and publication of in vitro pharmacological data for tarafenacin are necessary to enable a direct and comprehensive comparison of these two M3 receptor antagonists. Researchers are encouraged to consult forthcoming literature for updates on the selectivity profile of tarafenacin.
References
A Comparative Guide to the M3 Receptor Binding Kinetics of Tarafenacin D-tartrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the M3 muscarinic acetylcholine (B1216132) receptor (M3R) binding kinetics of Tarafenacin D-tartrate, also known as Darifenacin, with other key M3 receptor antagonists. The information is presented to assist researchers and drug development professionals in evaluating the pharmacological profile of these compounds. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key experiments.
M3 Receptor Binding Affinity and Kinetics
The affinity and kinetic parameters of a ligand's interaction with its target receptor are crucial determinants of its pharmacological activity. High affinity, typically indicated by a low equilibrium dissociation constant (Kd) or inhibition constant (Ki), signifies a strong binding interaction. The kinetic parameters, association rate constant (kon) and dissociation rate constant (koff), describe the speed at which a ligand binds to and dissociates from the receptor, respectively. A slow dissociation rate can contribute to a longer duration of action.
Table 1: M3 Muscarinic Receptor Binding Affinities of Selected Antagonists
| Compound | pKi | Ki (nM) | Organism/System |
| Tarafenacin (Darifenacin) | 9.1[1] | 0.19[2] | Human recombinant M3 receptors in CHO-K1 cells[1] |
| Oxybutynin | 8.9[1] | 1.26 | Human recombinant M3 receptors in CHO-K1 cells[1] |
| Tolterodine | 8.5[1] | 3.16 | Human recombinant M3 receptors in CHO-K1 cells[1] |
| Propiverine | 6.4[1] | 398 | Human recombinant M3 receptors in CHO-K1 cells[1] |
| Trospium | 9.3[1] | 0.50 | Human recombinant M3 receptors in CHO-K1 cells[1] |
| Solifenacin (B1663824) | 8.0[3] | 10 | Human M3 receptors[3] |
| Atropine | 9.4[4] | 0.40 | Human recombinant M3 receptors in CHO cells[4] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.
Table 2: M3 Muscarinic Receptor Binding Kinetics of Selected Antagonists
| Compound | kon (M-1 min-1) | koff (min-1) | Half-life (t1/2) (min) | Organism/System |
| Tiotropium | 2.29 x 108[5] | 0.015[5] | ~46 | Human M3 receptors in CHO-cell membranes[5] |
| NVA237 (Glycopyrrolate) | 1.94 x 108[5] | 0.061[5] | ~11 | Human M3 receptors in CHO-cell membranes[5] |
Note: Kinetic data for this compound (Darifenacin) and other comparators were not consistently available in the reviewed literature in the form of kon and koff values.
M3 Receptor Signaling Pathway
The M3 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that plays a critical role in mediating the effects of acetylcholine in various tissues. Its activation leads to a cascade of intracellular events, primarily through the Gq/11 signaling pathway.
Experimental Protocols
Radioligand Binding Assay for M3 Receptor Affinity (Competition Assay)
This protocol is a standard method for determining the binding affinity (Ki) of a test compound for the M3 receptor by measuring its ability to compete with a radiolabeled ligand.
1. Materials:
-
Membrane Preparation: Homogenates from cells (e.g., CHO-K1) stably expressing human M3 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or another suitable M3 receptor radioligand.
-
Test Compound: this compound or other M3 antagonists.
-
Assay Buffer: e.g., 20 mM HEPES, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 1 µM atropine).
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter and Cocktail.
2. Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound. For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate at a controlled temperature (e.g., 20°C or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Experimental Workflow for Determining Binding Kinetics
References
- 1. ics.org [ics.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. M(3) receptor antagonism by the novel antimuscarinic agent solifenacin in the urinary bladder and salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterisation of [3H]-darifenacin as a novel radioligand for the study of muscarinic M3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pa2online.org [pa2online.org]
A Preclinical Efficacy Showdown: Tarafenacin D-tartrate vs. Darifenacin in Overactive Bladder Models
A Comparative Analysis for Researchers and Drug Development Professionals
Overactive bladder (OAB) is a prevalent condition characterized by urinary urgency, frequency, and urge incontinence, significantly impacting quality of life. The mainstay of pharmacological treatment involves antimuscarinic agents that target muscarinic receptors in the bladder, primarily the M3 subtype, to reduce involuntary bladder contractions. This guide provides a comparative overview of the preclinical efficacy of two such agents: darifenacin (B195073), an established M3-selective antagonist, and tarafenacin (B1681926) D-tartrate, a newer M3 antagonist.
Note on Data Availability: As of the latest literature review, detailed preclinical data for tarafenacin D-tartrate is not extensively available in the public domain. Most of the existing information is from clinical trials.[1][2] In contrast, darifenacin has been well-characterized in numerous preclinical studies. This guide, therefore, presents a comprehensive summary of the preclinical data for darifenacin and will incorporate data for tarafenacin where available, while clearly noting the limitations.
Mechanism of Action: Targeting the M3 Muscarinic Receptor
Both darifenacin and tarafenacin are competitive antagonists of the M3 muscarinic acetylcholine (B1216132) receptor.[2][3][4] The binding of acetylcholine to M3 receptors on the detrusor muscle of the bladder triggers a signaling cascade that leads to muscle contraction. By blocking this interaction, these drugs reduce the frequency and intensity of these contractions, thereby alleviating the symptoms of OAB.
Quantitative Preclinical Data Comparison
Receptor Binding Affinity
The affinity of a drug for its target receptor and other related receptors is a key determinant of its potency and selectivity. This is typically measured as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.
Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor | Data Source(s) |
| Darifenacin | ~7.1 | ~25 | ~0.8 | ~25 | ~5.0 | [4] |
| This compound | N/A | N/A | N/A | N/A | N/A | Data not publicly available |
N/A: Data not publicly available in the searched preclinical literature.
Darifenacin demonstrates a high affinity for the M3 receptor with significantly lower affinity for other muscarinic receptor subtypes, highlighting its M3-selective profile.[5][6][7]
In Vitro Functional Activity
Functional assays in isolated bladder tissues measure the ability of a compound to inhibit agonist-induced contractions. The pA2 value is a measure of the antagonist's potency; a higher pA2 value indicates greater potency.
Table 2: In Vitro Functional Antagonism in Bladder Tissue
| Compound | Preparation | Agonist | pA2 Value | Data Source(s) |
| Darifenacin | Porcine Detrusor | Carbachol | 7.95 | [8] |
| This compound | N/A | N/A | N/A | Data not publicly available |
N/A: Data not publicly available in the searched preclinical literature.
Darifenacin effectively antagonizes carbachol-induced contractions in bladder detrusor muscle, consistent with its M3 receptor blockade.[8]
In Vivo Efficacy in Animal Models
Cystometry in animal models of OAB is used to assess the in vivo effects of a drug on bladder function, including bladder capacity, voiding frequency, and non-voiding contractions.
Table 3: In Vivo Efficacy in a Rabbit Model of Bladder Instability
| Compound | Animal Model | Key Findings | Data Source(s) |
| Darifenacin | Rabbit with surgically-induced OAB | Potently inhibited the frequency of OAB; had a less potent effect on the amplitude of contractions. Showed greater potency in female rabbits. | [9] |
| This compound | N/A | N/A | Data not publicly available |
N/A: Data not publicly available in the searched preclinical literature.
These in vivo studies support the use of darifenacin in treating OAB.[9]
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Affinity
Objective: To determine the binding affinity (Ki) of the test compound for different muscarinic receptor subtypes (M1-M5).
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing human recombinant M1, M2, M3, M4, or M5 muscarinic receptors are used.
-
Assay Buffer: A suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4, is used.
-
Radioligand: A radiolabeled muscarinic antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS), is used as the tracer.
-
Competition Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., darifenacin).
-
Incubation: The mixture is incubated at room temperature for a specified period (e.g., 60 minutes) to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[10]
In Vitro Bladder Detrusor Strip Contractility Assay
Objective: To evaluate the functional antagonist potency (pA2) of the test compound against agonist-induced bladder muscle contraction.
Methodology:
-
Tissue Preparation: Porcine or other suitable animal bladders are obtained, and longitudinal strips of the detrusor muscle are dissected.[8]
-
Organ Bath Setup: The detrusor strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Tension Recording: The strips are connected to isometric force transducers to record changes in muscle tension.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension for a period of time.
-
Agonist-Induced Contraction: A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) is generated.
-
Antagonist Incubation: The tissues are washed and then incubated with a fixed concentration of the test compound (e.g., darifenacin) for a specified period.
-
Repeat Agonist Curve: The cumulative concentration-response curve to the agonist is repeated in the presence of the antagonist.
-
Data Analysis: The rightward shift of the agonist concentration-response curve caused by the antagonist is used to calculate the pA2 value using a Schild plot analysis.[8]
Conclusion
Darifenacin is a well-documented, potent, and selective M3 muscarinic receptor antagonist with proven efficacy in preclinical models of overactive bladder. Its high affinity for the M3 receptor translates to functional antagonism of bladder smooth muscle contraction and in vivo efficacy in reducing OAB symptoms in animal models.
A direct preclinical comparison with this compound is not feasible at this time due to the limited availability of its preclinical data in the public domain. While clinical trials suggest efficacy for tarafenacin in treating OAB, a comprehensive understanding of its preclinical profile, including its receptor selectivity and potency relative to other antimuscarinics like darifenacin, awaits the publication of detailed preclinical studies. Researchers and drug development professionals are encouraged to consult forthcoming literature for a more direct comparison as new data becomes available.
References
- 1. Drugs Currently Undergoing Preclinical or Clinical Trials for the Treatment of Overactive Bladder: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The efficacy and tolerability of tarafenacin, a new muscarinic acetylcholine receptor M3 antagonist in patients with overactive bladder; randomised, double-blind, placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmaceutical Insights: darifenacin hydrobromide's R&D Progress and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Darifenacin in the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparisons of urinary bladder responses to common antimuscarinics reveals unique effects of darifenacin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of darifenacin on overactive bladders in female and male rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Tarafenacin D-tartrate Cross-Reactivity with Muscarinic Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity and cross-reactivity of Tarafenacin D-tartrate with the five human muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). The data presented is compiled from preclinical research to assist in evaluating the selectivity profile of this M3 receptor antagonist.
Executive Summary
Tarafenacin (also known as SVT-40776) is a potent and highly selective antagonist for the M3 muscarinic receptor. Preclinical data demonstrates significantly lower affinity for the M2 subtype and available data for the M5 subtype also indicates reduced affinity compared to M3. While comprehensive, publicly available binding data for M1 and M4 subtypes is limited, the existing information underscores Tarafenacin's M3-selective profile, which is critical for its therapeutic application in conditions such as overactive bladder. This selectivity aims to minimize side effects associated with the blockade of other muscarinic receptor subtypes.
Binding Affinity Profile of this compound
The following table summarizes the available quantitative data on the binding affinity of Tarafenacin for human muscarinic receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. M3 |
| M1 | Data not available | - |
| M2 | ~38 nM (calculated) | ~200-fold |
| M3 | 0.19 nM | - |
| M4 | Data not available | - |
| M5 | 0.4 nM (Kd) | ~2.1-fold |
Note: The Ki for M2 was calculated based on the reported ~200-fold selectivity relative to the M3 receptor[1]. The value for M5 is a dissociation constant (Kd)[1]. The absence of publicly available, peer-reviewed data for M1 and M4 subtypes represents a current knowledge gap.
Functional Activity
Tarafenacin is a competitive antagonist at the M3 receptor. In functional assays, it has been shown to potently inhibit carbachol-induced bladder contractions without significantly affecting atrial contractions over the same concentration range, further demonstrating its selectivity for the M3 receptor over the M2 receptor, which is prevalent in cardiac tissue[1].
Experimental Protocols
The binding affinity of this compound for muscarinic receptors is typically determined through in vitro radioligand binding assays.
Radioligand Binding Assay Protocol
A common method for determining the binding affinity of a compound to muscarinic receptors involves a competitive binding assay using membranes from cells engineered to express a specific human muscarinic receptor subtype (e.g., CHO-K1 cells expressing M1, M2, M3, M4, or M5).
-
Membrane Preparation: Membranes from the recombinant cells are isolated and prepared.
-
Incubation: A constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (Tarafenacin).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Muscarinic Receptor Signaling Pathways
The five muscarinic receptor subtypes couple to different G proteins, initiating distinct intracellular signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of receptor antagonism.
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Activation of Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins. Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of Gi/o can also directly modulate the activity of ion channels, such as opening G protein-coupled inwardly-rectifying potassium (GIRK) channels.
References
Head-to-Head Comparison: Tarafenacin and Oxybutynin in the Management of Overactive Bladder
A Comparative Guide for Researchers and Drug Development Professionals
Overactive bladder (OAB) is a prevalent condition characterized by urinary urgency, frequency, and urge incontinence, significantly impacting the quality of life for millions worldwide.[1] Pharmacotherapy remains a cornerstone of OAB management, with antimuscarinic agents being a first-line treatment option. This guide provides a detailed, data-driven comparison of two such agents: Tarafenacin, a newer, selective M3 muscarinic receptor antagonist, and Oxybutynin (B1027), a well-established non-selective antimuscarinic drug.
This comparison synthesizes available clinical trial data to objectively evaluate the performance of Tarafenacin and Oxybutynin on bladder function, with a focus on efficacy and key side effects. Due to the limited number of direct head-to-head trials involving Tarafenacin, this guide also incorporates data from studies comparing Oxybutynin with Darifenacin, another M3 selective antagonist, to provide a broader context for evaluating the potential advantages of receptor selectivity.
Mechanism of Action: A Tale of Two Receptors
Both Tarafenacin and Oxybutynin exert their therapeutic effects by antagonizing muscarinic acetylcholine (B1216132) receptors in the bladder. However, their receptor selectivity profiles differ significantly, which is key to understanding their respective efficacy and side-effect profiles.
Oxybutynin is a non-selective antagonist of muscarinic receptors, meaning it blocks M1, M2, and M3 receptor subtypes.[1] While M3 receptors are the primary mediators of detrusor muscle contraction, the blockade of M1 and M2 receptors in other tissues can lead to a range of anticholinergic side effects.[1][2] Oxybutynin also possesses direct antispasmodic effects on bladder smooth muscle and local anesthetic properties.[2][3]
Tarafenacin , on the other hand, is a more selective antagonist for the M3 muscarinic receptor subtype. This selectivity is designed to target the detrusor muscle more specifically, thereby reducing involuntary bladder contractions while potentially minimizing the side effects associated with the blockade of other muscarinic receptor subtypes in the body.
The signaling pathway for both drugs involves the blockade of acetylcholine (ACh) binding to muscarinic receptors on the detrusor muscle. In a normal physiological state, ACh released from parasympathetic nerves binds to M3 receptors, initiating a signaling cascade that leads to muscle contraction and urination. By blocking these receptors, Tarafenacin and Oxybutynin inhibit this contractile signal, leading to bladder relaxation and an increase in bladder capacity.
Efficacy on Bladder Function: A Quantitative Comparison
Clinical trial data provides valuable insights into the comparative efficacy of Tarafenacin and Oxybutynin in improving OAB symptoms. The following tables summarize key efficacy parameters from a phase 2b study of Tarafenacin and a comparative study of Darifenacin versus Oxybutynin.
Table 1: Change in Micturition Frequency and Urgency Episodes
| Drug & Dosage | Mean Change in Micturitions per 24h (from baseline) | Mean Change in Urgency Episodes per 24h (from baseline) | Study |
| Tarafenacin 0.4 mg | -2.43[4] | Not Statistically Significant[4] | Phase 2b, 12 weeks[4] |
| Tarafenacin 0.2 mg | -1.92[4] | Not Statistically Significant[4] | Phase 2b, 12 weeks[4] |
| Placebo | -1.77[4] | - | Phase 2b, 12 weeks[4] |
| Darifenacin 15 mg | Statistically Significant Reduction (p<0.05 vs placebo) | Statistically Significant Reduction (p<0.05 vs placebo) | Crossover, 2 weeks[5] |
| Oxybutynin 5 mg t.i.d. | Statistically Significant Reduction (p<0.05 vs placebo) | Statistically Significant Reduction (p<0.05 vs placebo) | Crossover, 2 weeks[5] |
Table 2: Reduction in Incontinence Episodes
| Drug & Dosage | Reduction in Incontinence Episodes (vs placebo) | Study |
| Tarafenacin | Data not available in the provided search results. | - |
| Darifenacin 15 mg | Statistically Significant Reduction (p<0.05)[5] | Crossover, 2 weeks[5] |
| Oxybutynin 5 mg t.i.d. | Statistically Significant Reduction (p<0.05)[5] | Crossover, 2 weeks[5] |
Side Effect Profile: The Selectivity Advantage
A critical differentiator between antimuscarinic agents is their side effect profile, particularly the incidence of dry mouth, which is a common reason for treatment discontinuation.
Table 3: Incidence of Common Anticholinergic Side Effects
| Drug & Dosage | Dry Mouth Incidence | Constipation Incidence | Blurred Vision Incidence | Dizziness Incidence | Study |
| Tarafenacin 0.4 mg | Most common adverse event[4] | Not Statistically Significant vs Placebo[4] | Not Statistically Significant vs Placebo[4] | Not available | Phase 2b, 12 weeks[4] |
| Tarafenacin 0.2 mg | Most common adverse event[4] | Not Statistically Significant vs Placebo[4] | Not Statistically Significant vs Placebo[4] | Not available | Phase 2b, 12 weeks[4] |
| Darifenacin 15 mg | 13%[5] | 10%[5] | 0%[5] | 0%[5] | Crossover, 2 weeks[5] |
| Oxybutynin 5 mg t.i.d. | 36%[5] | 8%[5] | 3%[5] | 2%[5] | Crossover, 2 weeks[5] |
The data from the Darifenacin versus Oxybutynin study suggests that a more M3 selective antagonist may offer a significant advantage in terms of a lower incidence of dry mouth.[5] While both doses of Tarafenacin were reported to be well-tolerated, dry mouth was the most common adverse event.[4]
Experimental Protocols: A Look at the Methodology
Understanding the design of the clinical trials is crucial for interpreting the data presented.
Tarafenacin Phase 2b Study
-
Design: A multicentre, placebo-controlled, randomised, double-blind study.[4]
-
Patient Population: Adult patients with OAB for at least 6 months, experiencing ≥ 8 micturitions per day and either ≥ 3 incontinence episodes or ≥ 6 urgency episodes per 3 days.[4]
-
Treatment Arms: Patients were randomized to receive Tarafenacin 0.2 mg, Tarafenacin 0.4 mg, or a placebo daily for 12 weeks.[4]
-
Primary Endpoint: The mean change in the number of micturitions per 24 hours from baseline to 12 weeks.[4]
Darifenacin vs. Oxybutynin Crossover Study
-
Design: A randomized, double-blind, placebo-controlled, four-way crossover study.[5]
-
Patient Population: 76 adult patients with OAB.[5]
-
Treatment Periods: Each patient received 2 weeks of treatment with Darifenacin 15 mg once daily, Darifenacin 30 mg once daily, Oxybutynin 5 mg three times daily, and a placebo, in a random sequence separated by 10-day intervals.[5]
-
Efficacy Measures: Reduction in incontinence episodes, and the number and severity of urgency episodes.[5]
Conclusion
The available data suggests that Tarafenacin is an effective treatment for OAB, demonstrating a statistically significant reduction in micturition frequency at a dose of 0.4 mg daily.[4] While direct comparative data with Oxybutynin is limited, the comparison with Darifenacin, another M3 selective antagonist, indicates that the selectivity of Tarafenacin may translate into a more favorable side effect profile, particularly a lower incidence of dry mouth, compared to the non-selective Oxybutynin.[5]
For researchers and drug development professionals, the development of M3 selective antagonists like Tarafenacin represents a significant step towards optimizing the risk-benefit profile of antimuscarinic therapy for OAB. Future head-to-head clinical trials directly comparing Tarafenacin and Oxybutynin are warranted to definitively establish their comparative efficacy and tolerability.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Oxybutynin Chloride? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. The efficacy and tolerability of tarafenacin, a new muscarinic acetylcholine receptor M3 antagonist in patients with overactive bladder; randomised, double-blind, placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and tolerability of darifenacin, a muscarinic M3 selective receptor antagonist (M3 SRA), compared with oxybutynin in the treatment of patients with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
Tarafenacin D-tartrate: A Comparative Selectivity Profile Against Muscarinic Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of Tarafenacin D-tartrate against a panel of muscarinic acetylcholine (B1216132) receptors (M1-M5). The performance of this compound is objectively compared with other established muscarinic receptor antagonists, supported by experimental data from publicly available literature.
Introduction
This compound (also known as SVT-40776) is a potent and highly selective antagonist of the muscarinic M3 receptor.[1][2] This selectivity profile suggests its potential for targeted therapeutic applications, particularly in conditions where M3 receptor activity is implicated, such as overactive bladder (OAB). Understanding the binding affinities of this compound across all five muscarinic receptor subtypes is crucial for predicting its efficacy and potential side-effect profile compared to less selective agents. This guide summarizes the available binding data and provides context through comparison with other well-characterized muscarinic antagonists.
Comparative Receptor Selectivity
The selectivity of a muscarinic antagonist is a critical determinant of its clinical utility. High affinity for the target receptor subtype (e.g., M3 for OAB) coupled with lower affinity for other subtypes (e.g., M1 in the central nervous system, M2 in the heart) can lead to a more favorable therapeutic window with fewer side effects. The following table summarizes the binding affinities (Ki, Kd, or IC50 values) of this compound and several other muscarinic antagonists for the human M1-M5 receptors.
Table 1: Muscarinic Receptor Binding Affinities of this compound and Comparator Antagonists
| Compound | M1 (nM) | M2 (nM) | M3 (nM) | M4 (nM) | M5 (nM) |
| This compound | 0.9 (IC50)[1] | ~38 (Ki, calculated)[1] | 0.19 (Ki)[1] | Data not available | 0.4 (Kd)[1] |
| Darifenacin | 6.31 | 39.81 | 0.79 | 50.12 | 10.00 |
| Tolterodine | 1.58 | 10.00 | 3.16 | 20.00 | 20.00 |
| Oxybutynin | 2.00 | 15.85 | 1.26 | 10.00 | 39.81 |
| Propiverine | 251.19 | 3981.07 | 398.11 | 1000.00 | 316.23 |
| Trospium | 0.79 | 0.63 | 0.50 | 1.00 | 2.51 |
Note: Data for comparator compounds are presented as Ki values derived from pKi values reported in a single study for direct comparison.[3] Data for this compound are from multiple sources and represent different binding parameters (Ki, Kd, IC50) and should be interpreted with caution regarding direct comparability. The Ki for M2 for Tarafenacin was calculated based on the reported ~200-fold selectivity relative to the M3 receptor.[1]
Experimental Methodologies
The data presented in this guide are derived from in vitro studies employing radioligand binding assays and functional assays. The general protocols for these experiments are outlined below.
Radioligand Binding Assays
These assays are used to determine the affinity of a compound for a specific receptor.
-
Membrane Preparation: Cells (e.g., Chinese Hamster Ovary - CHO-K1) stably expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are cultured and harvested. The cell membranes containing the receptors are then isolated through a process of homogenization and centrifugation.
-
Competitive Binding: A constant concentration of a radiolabeled ligand that is known to bind to the muscarinic receptor (e.g., [³H]-N-methylscopolamine) is incubated with the prepared cell membranes.
-
Incubation with Test Compound: Increasing concentrations of the unlabeled test compound (e.g., this compound or a comparator drug) are added to the incubation mixture. The test compound competes with the radioligand for binding to the receptor.
-
Separation and Detection: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through a glass fiber filter. The radioactivity trapped on the filter, representing the amount of radioligand bound to the receptors, is then measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value. The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Functional Assays
Functional assays measure the effect of a compound on receptor-mediated signaling pathways. For muscarinic receptor antagonists, these assays typically measure the inhibition of agonist-induced responses.
-
Cell Culture: Cells expressing the muscarinic receptor subtype of interest are cultured.
-
Agonist Stimulation: The cells are stimulated with a muscarinic agonist (e.g., carbachol) that activates the receptor and elicits a measurable downstream response. The specific response measured depends on the receptor subtype and the signaling pathway it couples to. For example, M3 receptor activation often leads to an increase in intracellular calcium.
-
Antagonist Treatment: Prior to or concurrently with agonist stimulation, the cells are treated with various concentrations of the antagonist being tested.
-
Response Measurement: The cellular response is measured using appropriate techniques. For instance, changes in intracellular calcium can be detected using fluorescent dyes.
-
Data Analysis: The concentration of the antagonist that causes a 50% inhibition of the maximal agonist response (IC50) is determined. This provides a measure of the functional potency of the antagonist.
Visualizing Experimental Processes and Pathways
To further clarify the methodologies and biological context, the following diagrams illustrate the experimental workflow for determining receptor selectivity and the general signaling pathway of M3 muscarinic receptors.
Caption: Workflow for Radioligand Binding Assay.
Caption: M3 Muscarinic Receptor Signaling Pathway.
Conclusion
The available data indicate that this compound is a highly potent and selective M3 muscarinic receptor antagonist. Its strong affinity for the M3 receptor, coupled with significantly lower affinity for the M2 receptor, suggests a favorable profile for minimizing cardiac side effects often associated with non-selective muscarinic antagonists. While data for the M1 and M4 receptors are not as comprehensively available in a directly comparable format, the existing information points towards a profile of high M3 selectivity. Further studies providing a complete set of Ki values across all five human muscarinic receptor subtypes from a single standardized assay would be beneficial for a more definitive comparative analysis. The information presented in this guide, however, strongly supports the continued investigation of this compound as a selective M3 antagonist with potential therapeutic advantages.
References
A Comparative In Vivo Analysis of Tarafenacin and Tolterodine for Overactive Bladder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo potency of Tarafenacin (also known as darifenacin) and tolterodine (B1663597), two prominent antimuscarinic agents for the treatment of overactive bladder (OAB). The following sections present a comprehensive analysis of their effects on bladder function and salivary secretion, supported by experimental data from various animal models.
Mechanism of Action: A Tale of Two Affinities
Both Tarafenacin and tolterodine function by antagonizing muscarinic acetylcholine (B1216132) receptors, which are crucial in mediating bladder contractions. However, their efficacy and side-effect profiles are influenced by their differing affinities for muscarinic receptor subtypes. The detrusor muscle of the bladder primarily expresses M3 receptors, which are responsible for contraction, while the heart is rich in M2 receptors and the salivary glands also have a significant M3 receptor population.
Tarafenacin is a potent and selective M3 muscarinic receptor antagonist. This selectivity is thought to target the bladder detrusor muscle more specifically, potentially reducing side effects associated with the blockade of other muscarinic receptor subtypes in other organs.
Tolterodine, in contrast, is a non-selective muscarinic receptor antagonist, meaning it blocks M2 and M3 receptors with similar affinity. While effective in treating OAB, its lack of selectivity may contribute to a higher incidence of side effects such as dry mouth.
Signaling Pathways of Muscarinic Antagonists in the Bladder
The following diagram illustrates the general signaling pathway through which muscarinic antagonists like Tarafenacin and tolterodine exert their effects on the bladder detrusor muscle.
Comparative In Vivo Potency
The following tables summarize the in vivo potency of Tarafenacin and tolterodine from various preclinical studies. It is important to note that the data is compiled from different studies using different animal models and experimental conditions.
Table 1: Inhibition of Bladder Contraction vs. Salivary Secretion in Anesthetized Cats
This study highlights the functional selectivity of the two compounds.
| Compound | Inhibition of Bladder Contraction (ID50, nmol/kg, i.v.) | Inhibition of Salivation (ID50, nmol/kg, i.v.) | Bladder vs. Salivary Gland Selectivity (Fold) |
| Tarafenacin | 236 | - | 0.6 - 0.8 |
| Tolterodine | 94 | - | 2.5 - 3.3 |
Data adapted from a study in anesthetized cats, where bladder contractions were induced by electrical stimulation of the pelvic nerve and salivation was induced by electrical stimulation of the chorda tympani.
Table 2: Effects on Bladder Capacity and Micturition Pressure in Rhesus Monkeys and Rats
This data demonstrates the effects of the drugs on urodynamic parameters.
| Compound | Animal Model | Effect on Bladder Capacity | Effect on Micturition Pressure |
| Tarafenacin | Rhesus Monkey | 29% increase (at 0.1 mg/kg, i.v.) | Dose-dependent decrease |
| Tolterodine | Rhesus Monkey | 40% increase (at 0.1 mg/kg, i.v.) | Dose-dependent decrease |
| Tarafenacin | Rat | No significant effect | Dose-dependent decrease |
| Tolterodine | Rat | No significant effect | Dose-dependent decrease |
Data from a study in anesthetized rhesus monkeys and conscious rats. It is noteworthy that in rats, neither drug significantly affected bladder capacity under the experimental conditions.
Table 3: Inhibition of Micturition Pressure in Conscious Rats
This study provides a direct comparison of the potency in inhibiting the voiding contraction.
| Compound | ID50 for Inhibition of Micturition Pressure (nmol/kg, i.v.) |
| Tarafenacin | 236 ± 144 |
| Tolterodine | 94 ± 20 |
Data from a study using cystometry in conscious, freely moving rats.
Experimental Protocols
In Vivo Model for Bladder Function (Cystometry) in Conscious Rats
This protocol outlines a common method for assessing the effects of compounds on bladder function in a conscious animal model, which is considered more physiologically relevant than anesthetized models.
A Comparative Analysis of the Side Effect Profiles of Tarafenacin and Fesoterodine in the Treatment of Overactive Bladder
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of two muscarinic receptor antagonists used in the treatment of overactive bladder (OAB): Tarafenacin and Fesoterodine. The information presented is based on available clinical trial data and pharmacological profiles, aimed at informing research, scientific inquiry, and drug development in this therapeutic area.
Introduction
Overactive bladder is a clinical syndrome characterized by urinary urgency, with or without urge incontinence, usually accompanied by frequency and nocturia. The primary pharmacological treatment for OAB involves antimuscarinic agents that block the action of acetylcholine (B1216132) on muscarinic receptors in the bladder, thereby reducing involuntary bladder contractions. Both Tarafenacin and Fesoterodine belong to this class of drugs. However, their selectivity for different muscarinic receptor subtypes can influence their side effect profiles. This guide offers a detailed comparative analysis of the adverse effects associated with these two agents.
Pharmacological Profile
Fesoterodine is a competitive muscarinic receptor antagonist.[1] Following oral administration, it is rapidly and extensively hydrolyzed by non-specific plasma esterases to its active metabolite, 5-hydroxymethyl tolterodine (B1663597) (5-HMT), which is responsible for the antimuscarinic activity.[1] 5-HMT has a high affinity for all five muscarinic receptor subtypes (M1-M5).
Tarafenacin is a novel muscarinic M3 receptor antagonist.[2] Its higher selectivity for the M3 receptor subtype, which is predominantly involved in bladder contraction, is hypothesized to offer a more favorable side effect profile by minimizing effects on other muscarinic receptor subtypes located in other organs.[2]
Comparative Side Effect Profiles
The following tables summarize the incidence of common anticholinergic side effects reported in clinical trials for Tarafenacin and Fesoterodine. It is important to note that direct head-to-head comparative trial data is limited, and the presented data is collated from separate clinical studies.
Table 1: Incidence of Common Anticholinergic Side Effects (%)
| Side Effect | Tarafenacin (0.4 mg)[2] | Fesoterodine (4 mg) | Fesoterodine (8 mg) | Placebo[2] |
| Dry Mouth | Most Common AE | 22-28 | 35 | Lower than Tarafenacin |
| Constipation | Not Significantly Different from Placebo | 4 | 6 | Not Significantly Different from Tarafenacin |
| Blurred Vision | Not Significantly Different from Placebo | 2 | 4 | Not Significantly Different from Tarafenacin |
| Urinary Retention | Not Reported as Significantly Different | <1 | 1 | Not Reported as Significantly Different |
Data for Fesoterodine is derived from pooled analyses of clinical trials. Specific percentages can vary across studies.
Table 2: Overview of Other Reported Side Effects
| System Organ Class | Tarafenacin | Fesoterodine |
| Gastrointestinal | Dry mouth, constipation[2] | Dry mouth, constipation, nausea, dyspepsia, abdominal pain[3][4][5] |
| Nervous System | Headache, dizziness | Headache, dizziness, somnolence[3][4] |
| Eye Disorders | Blurred vision (not significantly different from placebo)[2] | Blurred vision, dry eyes[3] |
| Renal and Urinary | Urinary tract infection | Urinary tract infection, urinary retention[5] |
| Cardiovascular | - | Tachycardia (rare)[4] |
| General | - | Fatigue[6] |
Experimental Protocols for Side Effect Assessment
The evaluation of side effects in clinical trials for OAB medications relies on a combination of patient-reported outcomes and objective clinical assessments.
Assessment of Dry Mouth
Methodology:
-
Patient-Reported Outcomes:
-
Objective Measures:
Assessment of Constipation
Methodology:
-
Patient-Reported Outcomes:
-
Bristol Stool Form Scale: Patients classify their stool consistency using a standardized visual chart.
-
Patient Assessment of Constipation-Symptoms (PAC-SYM) and Patient Assessment of Constipation-Quality of Life (PAC-QOL): Validated questionnaires to assess the severity of constipation symptoms and their impact on quality of life.
-
-
Objective Measures:
-
Frequency of Bowel Movements: Recorded in patient diaries.
-
Laxative Use: The frequency and dosage of rescue laxative medication are documented as an indicator of constipation severity.[1]
-
Assessment of Blurred Vision
Methodology:
-
Patient-Reported Outcomes:
-
Patients report the incidence, severity, and duration of blurred vision in diaries or through standardized questionnaires.
-
-
Ophthalmological Examinations:
-
Visual Acuity Tests: Standardized tests (e.g., Snellen chart) to measure changes in vision.
-
Accommodation Measurement: Assessment of the eye's ability to focus on near objects.
-
Pupillometry: Measurement of pupil size and reactivity to light.
-
Assessment of Urinary Retention
Methodology:
-
Urodynamic Studies:
-
Post-Void Residual (PVR) Volume Measurement:
-
Bladder Ultrasound: A non-invasive method to measure the amount of urine remaining in the bladder immediately after voiding. A high PVR can indicate incomplete bladder emptying.[11]
-
Catheterization: A more invasive but accurate method to measure PVR.
-
Signaling Pathways and Experimental Workflows
Muscarinic Receptor Signaling in the Bladder
The following diagram illustrates the mechanism of action of antimuscarinic drugs in the detrusor muscle of the bladder.
Caption: Muscarinic M3 receptor signaling pathway in bladder smooth muscle and the inhibitory action of antimuscarinic drugs.
Experimental Workflow for Assessing Anticholinergic Side Effects
This diagram outlines a typical workflow for evaluating the side effect profile of a new antimuscarinic agent in a clinical trial.
References
- 1. jwatch.org [jwatch.org]
- 2. The efficacy and tolerability of tarafenacin, a new muscarinic acetylcholine receptor M3 antagonist in patients with overactive bladder; randomised, double-blind, placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Proposal of a Novel Scoring System to Classify Dry Mouth Severity | MDPI [mdpi.com]
- 4. nationalelfservice.net [nationalelfservice.net]
- 5. droracle.ai [droracle.ai]
- 6. canadacommons.ca [canadacommons.ca]
- 7. researchgate.net [researchgate.net]
- 8. A systematic review of methods to diagnose oral dryness and salivary gland function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urodynamics (or pressure tests on the bladder) | CUH [cuh.nhs.uk]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. urologysanantonio.com [urologysanantonio.com]
A Comparative Guide to Assessing the Enantiomeric Purity of Tarafenacin D-tartrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for assessing the enantiomeric purity of Tarafenacin D-tartrate, a chiral muscarinic receptor antagonist. Due to the limited availability of direct experimental data for this compound, this document leverages validated methods for the structurally analogous compound, Darifenacin, to provide robust comparative insights. The principles and techniques detailed herein are directly applicable to the chiral separation of Tarafenacin.
The stereochemistry of pharmaceutical compounds is a critical quality attribute, as enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1][2] Regulatory agencies mandate strict control over the enantiomeric purity of chiral drugs.[3][4][5] High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the premier techniques for enantiomeric separation in the pharmaceutical industry, offering high resolution and sensitivity.[3][5]
Comparative Analysis of Analytical Techniques
Chiral High-Performance Liquid Chromatography (HPLC) is considered the gold standard for enantiomeric purity determination due to its robustness and wide applicability.[1][5] Capillary Electrophoresis (CE) emerges as a powerful alternative, providing high separation efficiency and rapid analysis times with minimal sample consumption.[1][6]
Table 1: Comparison of HPLC and CE Methods for Enantiomeric Purity Analysis (based on Darifenacin data)
| Parameter | Chiral HPLC Method | Chiral Capillary Electrophoresis (CE) Method |
| Principle | Differential partitioning of enantiomers with a Chiral Stationary Phase (CSP). | Differential migration of enantiomers in the presence of a chiral selector in the background electrolyte. |
| Stationary/Selector | Daicel CROWNPAK CR(+) column (5 µm, 4.0 x 150 mm)[1][2] | Highly sulfated-γ-cyclodextrin (HS-γ-CD) in phosphate (B84403) buffer[1][2] |
| Mobile Phase/BGE | Isocratic: Aqueous perchloric acid (pH 2.5) : Methanol (B129727) (90:10 v/v)[1][2] | 50 mM Phosphate buffer (pH 2.5) with triethanolamine[1][2] |
| Flow Rate/Voltage | 0.8 mL/min[1][2] | 25 kV |
| Detection | UV at 286 nm[1][2] | UV at 214 nm |
| Linear Range | 2.5 - 50 µg/mL[1][2] | 40 - 300 µg/mL[2] |
| Limit of Detection | 0.67 µg/mL[1][2] | 12.28 µg/mL[2] |
| Resolution (Rs) | > 2.0 | > 1.5 |
| Analysis Time | < 15 minutes | < 10 minutes |
| Advantages | High reproducibility, established methodology, suitable for preparative scale. | Fast analysis, low sample and reagent consumption, high efficiency.[6] |
| Disadvantages | Higher solvent consumption, potential for broader peaks.[5] | Lower concentration sensitivity compared to HPLC, potential for matrix interference. |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. The following protocols are based on the successful chiral separation of Darifenacin and can be adapted for this compound.
Chiral HPLC Method Protocol
Objective: To determine the enantiomeric purity of this compound using HPLC with a chiral stationary phase.
Materials:
-
HPLC system with UV detector
-
Daicel CROWNPAK CR(+) column (5 µm, 4.0 x 150 mm) or equivalent[1][2]
-
HPLC grade methanol
-
Perchloric acid (70%)
-
HPLC grade water
-
This compound reference and sample materials
-
Volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Mobile Phase Preparation: Prepare an aqueous solution of perchloric acid and adjust the pH to 2.5. Mix this aqueous solution with methanol in a 90:10 (v/v) ratio. Filter and degas the mobile phase before use.[1][2]
-
Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Identify the peaks corresponding to the D- and L-enantiomers. Calculate the enantiomeric purity by determining the peak area of the undesired enantiomer as a percentage of the total peak area of both enantiomers.
Chiral Capillary Electrophoresis (CE) Method Protocol
Objective: To determine the enantiomeric purity of this compound using CE with a chiral selector.
Materials:
-
Capillary Electrophoresis system with UV detector
-
Fused-silica capillary (e.g., 50 µm i.d.)
-
Phosphate buffer components
-
Triethanolamine
-
This compound reference and sample materials
-
Volumetric flasks and appropriate vials
Procedure:
-
Background Electrolyte (BGE) Preparation: Prepare a 50 mM phosphate buffer and adjust the pH to 2.5 using triethanolamine. Add the chiral selector, HS-γ-CD, to the buffer at an optimized concentration.[1][2]
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the BGE. Prepare working standards by dilution.
-
Sample Solution Preparation: Dissolve the this compound sample in the BGE to a known concentration.
-
CE Conditions:
-
Capillary: Fused-silica, uncoated
-
Background Electrolyte: 50 mM Phosphate buffer (pH 2.5) containing HS-γ-CD
-
Voltage: 25 kV
-
Temperature: 25 °C
-
Detection: UV at 214 nm
-
Injection: Hydrodynamic injection
-
-
Analysis: Condition the capillary with the BGE. Inject the sample and apply the voltage.
-
Data Analysis: Identify the migration times of the two enantiomers. Calculate the enantiomeric purity based on the corrected peak areas.
Visualizing the Analytical Workflow
A clear understanding of the experimental workflow is essential for method implementation.
Caption: Workflow for assessing the enantiomeric purity of this compound.
Conclusion
Both chiral HPLC and CE are highly effective methods for determining the enantiomeric purity of this compound. The choice between the two techniques will depend on specific laboratory capabilities, desired sample throughput, and sensitivity requirements. The provided protocols, based on validated methods for a structurally similar compound, offer a strong starting point for method development and validation for this compound. It is imperative to perform method validation according to ICH guidelines to ensure the accuracy, precision, and robustness of the chosen method for its intended purpose.[5]
References
- 1. kfs.edu.eg [kfs.edu.eg]
- 2. Enantiospecific HPLC and CE Methods for Separation and Determination of S-Darifenacin in Pharmaceutical Formulations [agris.fao.org]
- 3. Enantioselectivity of muscarinic antagonists. Isomeric 2-cyclohexyl-2-phenyl-5-[(dimethylamino)methyl]-1,3-oxathiolane methiodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tsijournals.com [tsijournals.com]
- 6. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
Tarafenacin D-tartrate for Overactive Bladder: A Comparative Clinical Trial Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial results for Tarafenacin D-tartrate against other leading treatments for overactive bladder (OAB). The data presented is intended to support research, development, and clinical decision-making by offering an objective analysis of efficacy and safety profiles based on available clinical trial data.
Introduction to Overactive Bladder and Treatment Landscape
Overactive bladder is a symptom complex characterized by urinary urgency, usually with frequency and nocturia, with or without urge urinary incontinence, in the absence of urinary tract infection or other obvious pathology. The primary treatment modalities include behavioral therapies and pharmacotherapy. Pharmacological intervention primarily involves antimuscarinic agents and β3-adrenergic receptor agonists, which aim to reduce involuntary bladder contractions and increase bladder capacity.
Tarafenacin is an emerging antimuscarinic agent with selectivity for the M3 receptor subtype, which is predominantly responsible for mediating bladder contractions. This guide evaluates the clinical performance of this compound in the context of established OAB therapies, including Solifenacin (B1663824), Mirabegron (B1684304), Vibegron, and Darifenacin (B195073).
Comparative Efficacy of Oral Therapies for Overactive Bladder
The following tables summarize the key efficacy and safety data from clinical trials of this compound and its comparators.
Table 1: Change in Mean Number of Micturitions per 24 Hours
| Drug (Dosage) | Mean Change from Baseline | Placebo Change from Baseline | Treatment Difference vs. Placebo | Study |
| Tarafenacin (0.2 mg) | -1.92 | -1.77 | -0.15 | Phase 2[1] |
| Tarafenacin (0.4 mg) | -2.43 | -1.77 | -0.66 | Phase 2[1] |
| Solifenacin (5 mg) | -2.37 | -1.59 | -0.78 | Phase 3[2] |
| Solifenacin (10 mg) | -2.81 | -1.59 | -1.22 | Phase 1[2] |
| Mirabegron (50 mg) | -1.66 | -1.05 | -0.61 | Phase 3[3] |
| Mirabegron (100 mg) | -1.75 | -1.05 | -0.70 | Phase 7 |
| Vibegron (75 mg) | -2.04 | -1.30 | -0.74 | COURAGE Trial[4][5] |
| Darifenacin (7.5 mg) | Significant reduction vs. placebo | - | - | Pooled Phase 3[6][7] |
| Darifenacin (15 mg) | Significant reduction vs. placebo | - | - | Pooled Phase 3[6][7] |
*Statistically significant difference (p < 0.05)
Table 2: Change in Mean Number of Urgency Episodes per 24 Hours
| Drug (Dosage) | Mean Change from Baseline | Placebo Change from Baseline | Treatment Difference vs. Placebo | Study |
| Tarafenacin (0.2 mg) | No significant difference | - | - | Phase 2[1] |
| Tarafenacin (0.4 mg) | No significant difference | - | - | Phase 2[1] |
| Solifenacin (5 mg) | -2.84 | - | Significant reduction | Phase 3[2] |
| Solifenacin (10 mg) | -2.90 | - | Significant reduction | Phase 3[2] |
| Vibegron (75 mg) | -2.88 | -1.93 | -0.95* | COURAGE Trial[4][5] |
| Darifenacin (7.5 mg) | Significant reduction vs. placebo | - | - | Pooled Phase 3[6][7] |
| Darifenacin (15 mg) | Significant reduction vs. placebo | - | - | Pooled Phase 3[6][7] |
*Statistically significant difference (p < 0.05)
Table 3: Change in Mean Number of Incontinence Episodes per 24 Hours
| Drug (Dosage) | Mean Change from Baseline | Placebo Change from Baseline | Treatment Difference vs. Placebo | Study |
| Solifenacin (5 mg) | Significant reduction vs. placebo | - | - | Phase 3[2] |
| Solifenacin (10 mg) | Significant reduction vs. placebo | - | - | Phase 3[2] |
| Mirabegron (50 mg) | -1.47 | -1.13 | -0.34 | Phase 3[3] |
| Mirabegron (100 mg) | -1.63 | -1.13 | -0.50 | Phase 7 |
| Darifenacin (7.5 mg) | -8.8 (per week) | - | Significant reduction | Pooled Phase 3[6] |
| Darifenacin (15 mg) | -10.6 (per week) | - | Significant reduction | Pooled Phase 3[6] |
*Statistically significant difference (p < 0.05)
Table 4: Common Adverse Events (Incidence > Placebo)
| Drug | Dry Mouth | Constipation |
| Tarafenacin (0.2 mg & 0.4 mg) | Most common adverse event[1] | Not significantly different from placebo[1] |
| Solifenacin (5 mg) | 7.7%[2] | - |
| Solifenacin (10 mg) | 23%[2] | - |
| Mirabegron (50 mg) | Similar to placebo[3] | - |
| Vibegron (75 mg) | Similar to placebo | - |
| Darifenacin (7.5 mg & 15 mg) | Most common adverse event[6] | Second most common adverse event[6] |
Signaling Pathways and Mechanisms of Action
The pharmacological treatment of overactive bladder primarily targets the muscarinic receptors and β3-adrenergic receptors in the bladder's detrusor muscle.
References
- 1. The efficacy and tolerability of tarafenacin, a new muscarinic acetylcholine receptor M3 antagonist in patients with overactive bladder; randomised, double-blind, placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomized, double-blind placebo controlled trial of the once daily antimuscarinic agent solifenacin succinate in patients with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Results of a randomized phase III trial of mirabegron in patients with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. auajournals.org [auajournals.org]
- 5. urologytimes.com [urologytimes.com]
- 6. A pooled analysis of three phase III studies to investigate the efficacy, tolerability and safety of darifenacin, a muscarinic M3 selective receptor antagonist, in the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Time-to-effect with darifenacin in overactive bladder: a pooled analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Tarafenacin D-tartrate
This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling Tarafenacin D-tartrate. The following procedures are based on established best practices for potent pharmaceutical compounds to ensure personnel safety and environmental protection.
Hazard and Exposure Data
As a potent M3 muscarinic receptor antagonist, this compound requires careful handling to prevent occupational exposure.[1] While a specific Occupational Exposure Limit (OEL) has not been established, the compound's classification necessitates stringent control measures.
| Parameter | Value | Source |
| GHS Classification | Acute toxicity, Oral (Category 4) | [2] |
| Acute aquatic toxicity (Category 1) | [2] | |
| Chronic aquatic toxicity (Category 1) | [2] | |
| Hazard Statements | H302: Harmful if swallowed | [2] |
| H410: Very toxic to aquatic life with long lasting effects | [2] | |
| Signal Word | Warning | [2] |
| Occupational Exposure Limit (OEL) | Not Established | - |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to create a barrier between the handler and the potent compound.[3][4] The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high potential for aerosol or dust generation (e.g., weighing, transferring powder).[5] |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters for lower-risk activities. A proper fit test is required. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination. |
| Body Protection | Disposable Coveralls | Use coveralls made from materials like Tyvek® to protect against chemical splashes and dust. |
| Dedicated Lab Coat | A disposable or professionally laundered lab coat should be worn over personal clothing. | |
| Eye Protection | Chemical Splash Goggles and Face Shield | Wear chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles for added protection.[6] |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn in the designated handling area and removed before exiting. |
Operational and Disposal Plans
The following step-by-step guidance details the safe handling of this compound from receipt to disposal.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
1. Preparation and Area Setup
-
Designated Area: All handling of this compound powder should occur in a designated area, such as a containment ventilated enclosure (CVE), Class II Biosafety Cabinet, or a fume hood with verified inward airflow.[7]
-
Materials: Assemble all necessary equipment (e.g., spatulas, weigh boats, vials, solvents) and properly labeled waste containers before starting work.
-
Spill Kit: Ensure a spill kit appropriate for potent chemical compounds is readily accessible.
2. Personal Protective Equipment (PPE) Donning
-
Put on PPE in the correct sequence in an anteroom or designated clean area before entering the handling zone. The general order is shoe covers, inner gloves, coverall, outer gloves, and finally the respirator and face shield/goggles.
3. Weighing and Transfer
-
Perform all weighing and transferring of the solid compound within the designated containment device to minimize the risk of dust generation.
-
Use tools and techniques that reduce dust, such as gentle scooping. Avoid pouring the powder directly.
-
After weighing, carefully seal the primary container and decontaminate its exterior before removing it from the containment area.
4. Solution Preparation
-
When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Keep containers covered as much as possible during the process.
5. Decontamination and Clean-up
-
After handling is complete, decontaminate all surfaces and equipment with an appropriate cleaning agent. A common procedure involves an initial wipe with a wetting agent to remove powder, followed by a validated deactivating agent if available, and a final rinse with a cleaning solvent like 70% ethanol.
-
All cleaning materials must be disposed of as hazardous waste.
6. Doffing PPE
-
Remove PPE in a designated doffing area, taking care to avoid self-contamination. The general order for removal is outer gloves, coverall, shoe covers, face shield/goggles, respirator, and finally inner gloves.
-
Dispose of single-use PPE in the appropriate hazardous waste container.
Disposal Plan
Proper disposal is critical to prevent environmental contamination, as this compound is very toxic to aquatic life.[2][8]
-
Waste Segregation: All waste generated from handling this compound must be segregated as hazardous waste.[9] This includes:
-
Solid Waste: Contaminated PPE, weigh boats, wipes, and any other disposable materials.
-
Liquid Waste: Unused solutions and solvent rinses from decontamination.
-
Sharps Waste: Contaminated needles and syringes.
-
-
Containerization:
-
Use dedicated, clearly labeled, and sealed hazardous waste containers.[10] For solids, use a labeled, sealable bag inside a rigid container. For liquids, use a compatible, leak-proof container.
-
Do not mix incompatible waste streams.
-
-
Disposal Procedure:
Emergency Procedures
-
Spill Management:
-
Evacuate the immediate area and alert personnel.
-
Wearing appropriate PPE, cover the spill with an absorbent material from a chemical spill kit.
-
Work from the outside of the spill inward to contain it.
-
Place all contaminated materials into a labeled hazardous waste container.
-
Thoroughly decontaminate the spill area.
-
-
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the affected person to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.
-
References
- 1. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. The rules on HPAPI containment in high potent manufacturing [pharmaceutical-technology.com]
- 6. kingstonhsc.ca [kingstonhsc.ca]
- 7. Safe Handling of Highly Potent Substances - GMP Journal [gmp-journal.com]
- 8. anentawaste.com [anentawaste.com]
- 9. usbioclean.com [usbioclean.com]
- 10. research.cuanschutz.edu [research.cuanschutz.edu]
- 11. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
